Technical Documentation Center

3-(2-Methoxyphenyl)pyrrolidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Methoxyphenyl)pyrrolidine hydrochloride
  • CAS: 1106941-26-7

Core Science & Biosynthesis

Foundational

3-(2-Methoxyphenyl)pyrrolidine hydrochloride chemical properties and structure

Technical Monograph: 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride Executive Summary 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a significant heterocyclic building block in medicinal chemistry, particularly within th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride

Executive Summary

3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a significant heterocyclic building block in medicinal chemistry, particularly within the field of Central Nervous System (CNS) drug discovery. As a 3-arylpyrrolidine derivative, it serves as a "privileged scaffold" capable of mimicking the spatial arrangement of neurotransmitters such as dopamine and serotonin. Its structural rigidity and ability to position the aromatic moiety in a specific vector relative to the basic nitrogen make it a critical intermediate for synthesizing ligands targeting G-protein coupled receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT) receptors.

Chemical Identity & Physical Properties

The following data summarizes the core physicochemical attributes of the compound. Researchers should note that the hydrochloride salt enhances water solubility and stability compared to the free base, facilitating handling in biological assays.

PropertySpecification
Chemical Name 3-(2-Methoxyphenyl)pyrrolidine hydrochloride
CAS Number 1106941-26-7 (Racemic HCl)
Related CAS 249746-88-1 (S-isomer free base); 249746-76-7 (R-isomer free base)
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Hexanes, Diethyl Ether
pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)
Hygroscopicity Moderate (Store under inert atmosphere)

Structural Analysis & Pharmacophore Utility

The 3-arylpyrrolidine motif is a structural isomer of the 3-phenylpiperidine scaffold found in agents like Preclamol (3-PPP) . The contraction of the ring from six to five members alters the vector of the nitrogen lone pair and the distance to the aromatic ring, often modulating receptor subtype selectivity (e.g., D2 vs. D3 selectivity).

Structural Diagram

Structure cluster_0 Pharmacophoric Features Pyrrolidine Pyrrolidine Ring (Secondary Amine) Linker C3 Position (Chiral Center) Pyrrolidine->Linker Scaffold Core Aryl 2-Methoxyphenyl (Aromatic Lipophile) Linker->Aryl Pharmacophore

Caption: Structural decomposition of the 3-arylpyrrolidine scaffold highlighting key pharmacophoric elements.

Synthesis Protocols

Two primary routes exist for the synthesis of 3-(2-methoxyphenyl)pyrrolidine. The Succinimide Reduction Route is preferred for scale-up due to the availability of precursors and robustness, while Metal-Catalyzed Cross-Coupling is utilized for rapid analog generation in discovery phases.

Protocol A: Succinimide Reduction (Scale-Up Preferred)

This route avoids expensive transition metal catalysts and relies on classical condensation chemistry.

Step 1: Stobbe Condensation / Alkylation

  • Reagents: 2-Methoxybenzaldehyde, Diethyl succinate, Sodium ethoxide.

  • Mechanism: Condensation yields the aryl-itaconic acid derivative, which is decarboxylated and reduced (or hydrogenated) to 3-(2-methoxyphenyl)succinic acid.

Step 2: Imide Formation

  • Reagents: 3-(2-Methoxyphenyl)succinic acid, Urea (or Ammonium acetate), Heat (>160°C).

  • Process: The dicarboxylic acid is fused with urea to form 3-(2-methoxyphenyl)succinimide .

  • Checkpoint: Monitor disappearance of acid peaks by NMR.

Step 3: Reduction to Pyrrolidine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF), THF, Reflux.

  • Protocol:

    • Suspend LiAlH₄ (3.0 equiv) in anhydrous THF under N₂.

    • Add the succinimide intermediate dropwise at 0°C.

    • Reflux for 4–6 hours (monitor by TLC/LC-MS).

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Filter and concentrate to obtain the free base oil.

Step 4: Salt Formation

  • Reagents: HCl in Diethyl Ether or Dioxane.

  • Protocol: Dissolve free base in minimal ethanol/methanol. Add HCl solution dropwise at 0°C until pH < 3. Dilute with diethyl ether to precipitate the hydrochloride salt. Filter and dry.

Protocol B: Negishi/Suzuki Coupling (Discovery Route)
  • Reagents: 3-Iodopyrrolidine (N-Boc protected), 2-Methoxyphenylzinc bromide (Negishi) or 2-Methoxyphenylboronic acid (Suzuki).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Advantage: Allows rapid variation of the aryl group but requires expensive organometallic precursors.

Synthesis Workflow Diagram

Synthesis Start 2-Methoxybenzaldehyde Step1 Condensation & Hydrogenation Start->Step1 Inter1 3-(2-Methoxyphenyl) succinic acid Step1->Inter1 Step2 Cyclization (Urea/Heat) Inter1->Step2 Inter2 3-(2-Methoxyphenyl) succinimide Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 ProductBase Free Base Pyrrolidine Step3->ProductBase Step4 HCl/Ether ProductBase->Step4 Final 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride Step4->Final

Caption: Step-wise synthetic pathway via the succinimide reduction route.

Characterization Guide

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.

1H NMR (400 MHz, DMSO-d₆):

  • Amine Proton: Broad singlet at δ 9.0–9.5 ppm (NH₂⁺).

  • Aromatic Protons: Four protons in the region δ 6.8–7.3 ppm (Characteristic of 1,2-disubstitution).

  • Methoxy Group: Singlet at δ 3.80 ppm (3H).

  • Methine (Chiral Center): Multiplet at δ 3.3–3.5 ppm (1H, C3-H).

  • Methylene Protons:

    • C2-H: Multiplets at δ 3.0–3.2 ppm and 3.5–3.7 ppm.

    • C4/C5-H: Multiplets overlapping in the δ 1.8–3.2 ppm region.

Mass Spectrometry (ESI):

  • [M+H]⁺: 178.12 (Free base mass + H).

  • Fragmentation: Loss of NH₃ or methoxy radical may be observed in high-energy collision.

Applications in Drug Discovery

The 3-(2-methoxyphenyl)pyrrolidine scaffold is a bioisostere for phenylpiperidines and phenylpiperazines.

  • Dopamine Receptors: The distance between the basic nitrogen and the aromatic ring (~5.0 Å) mimics the ethylamine side chain of dopamine in a rigidified conformation. This is crucial for binding to the aspartate residue in the D2/D3 receptor binding pocket.

  • Serotonin Receptors: 2-Methoxy substitution is a classic motif in 5-HT1A ligands (e.g., WAY-100635 analogs) to induce specific hydrophobic interactions.

  • Chirality: The (S)-enantiomer and (R)-enantiomer often display distinct pharmacological profiles. For example, in similar scaffolds (e.g., 3-PPP), one enantiomer acts as an agonist while the other may be an antagonist.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

  • Storage: Hygroscopic. Store in a tightly sealed container, preferably under nitrogen or argon, at room temperature or 4°C.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute sodium bicarbonate if necessary.

References

  • Lead Sciences. (n.d.). 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Product Page. Retrieved from

  • PubChem. (2025).[1][2][3][4] 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (Analog Reference). National Library of Medicine. Retrieved from

  • Alfa Chemistry. (n.d.). (S)-3-(2-Methoxyphenyl)pyrrolidine Product Details. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines. Retrieved from

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from

Sources

Exploratory

3-(2-Methoxyphenyl)pyrrolidine hydrochloride solubility in different solvents

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride Executive Summary This technical guide provides a comprehensive solubility profile and charact...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1106941-26-7 / 1226938-89-3). As a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors, understanding its solvation thermodynamics is essential for process optimization, purification, and formulation. This document synthesizes theoretical Structure-Property Relationships (SPR) with standardized experimental protocols to guide researchers in handling this compound.

Physicochemical Context & Structure-Property Analysis

The solubility behavior of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is governed by the competition between its lipophilic aryl moiety and its hydrophilic ionic headgroup.

  • Compound Identity:

    • IUPAC Name: 3-(2-Methoxyphenyl)pyrrolidine hydrochloride[1][2]

    • Molecular Formula: C₁₁H₁₆ClNO[2][3]

    • Molecular Weight: 213.70 g/mol [3][4]

    • pKa (Calculated): ~10.5 (Pyrrolidine nitrogen)

  • Solvation Mechanism: The molecule exists as a contact ion pair in non-polar solvents and a solvent-separated ion pair in high-dielectric media.

    • Hydrophilic Domain: The protonated pyrrolidinium chloride core drives solubility in polar protic solvents (Water, Methanol) via ion-dipole interactions.

    • Lipophilic Domain: The ortho-methoxy phenyl ring provides significant lipophilicity, allowing for solubility in chlorinated organic solvents (DCM, Chloroform), a trait often lacking in smaller amine salts.

Solubility Profile

The following data summarizes the semi-quantitative solubility profile based on thermodynamic principles of amine hydrochloride salts and available safety data sheets (SDS).

Table 1: Solubility Classification in Common Solvents (at 25°C)

Solvent ClassSolventSolubility RatingMechanismApplication
Polar Protic Water High (>50 mg/mL) Ion-Dipole / H-BondingStock solutions, biological assays
Methanol High (>50 mg/mL) Solvation of cationPrimary solvent for crystallization
Ethanol Moderate-High Dielectric constant effectRecrystallization
Polar Aprotic DMSO Very High (>100 mg/mL) Strong dipole interactionHigh-concentration stocks
DMF High Dipole interactionSynthesis reaction medium
Chlorinated DCM Moderate (10-50 mg/mL) Lipophilic dispersion forcesExtraction / Work-up
Chloroform Moderate Lipophilic dispersion forcesNMR analysis
Non-Polar Diethyl Ether Insoluble (<0.1 mg/mL) Lack of ionic solvationAnti-solvent for precipitation
Hexane/Heptane Insoluble High lattice energy barrierWashing impurities
Ethyl Acetate Low (<1 mg/mL) Weak dipole interactionTrituration

Critical Insight: The solubility in Dichloromethane (DCM) is a key differentiator. Unlike simple salts (e.g., NaCl), the lipophilic phenyl ring allows this salt to be extracted into DCM from aqueous phases, provided the ionic strength of the aqueous phase is high (salting-out effect).

Experimental Protocols

To validate the specific solubility limit for your batch (which varies by polymorph and purity), use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Standard Reference Method)

Use this for precise quantitative data (mg/mL).

  • Preparation: Weigh approximately 100 mg of 3-(2-Methoxyphenyl)pyrrolidine HCl into a tared 4 mL glass vial.

  • Saturation: Add the target solvent in 100 µL increments. Vortex vigorously for 30 seconds after each addition.

  • Equilibration: Once dissolution is visually apparent or a suspension persists, place the vial in a shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: If solids remain, filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using nitrogen stream or vacuum centrifuge) and weigh the dry residue.

  • Calculation:

    
    
    
Protocol B: Visual Solubility Screening (High-Throughput)

Use this for rapid solvent selection for crystallization.

SolubilityScreening start Start: 10 mg Compound step1 Add 100 µL Solvent start->step1 check1 Dissolved? step1->check1 res_high High Solubility (>100 mg/mL) check1->res_high Yes step2 Add 900 µL Solvent (Total 1 mL) check1->step2 No check2 Dissolved? step2->check2 res_mod Moderate Solubility (10-100 mg/mL) check2->res_mod Yes heat Heat to 50°C check2->heat No res_low Low Solubility (<10 mg/mL) check3 Dissolved on Heat? heat->check3 cryst_pot Potential for Crystallization check3->cryst_pot Yes insoluble Insoluble check3->insoluble No

Figure 1: Decision tree for rapid visual solubility assessment to identify crystallization candidates.

Applications in Purification & Synthesis

Recrystallization Strategy

The most effective purification method for this hydrochloride salt utilizes a Solvent/Anti-Solvent system.

  • Primary Solvent: Methanol or Ethanol (Dissolves the salt).

  • Anti-Solvent: Diethyl Ether or MTBE (Precipitates the salt).

Procedure:

  • Dissolve the crude 3-(2-Methoxyphenyl)pyrrolidine HCl in the minimum amount of warm Methanol (approx. 40°C).

  • Filter while hot to remove insoluble mechanical impurities.

  • Slowly add Diethyl Ether dropwise until a persistent cloudiness (turbidity) appears.

  • Add a few drops of Methanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C. White crystalline needles should form.

pH-Dependent Extraction (Free Base Liberation)

To convert the HCl salt to the free base for organic reactions:

  • Dissolve the salt in Water .

  • Adjust pH to >12 using 1M NaOH .

  • Extract 3x with Dichloromethane (DCM) .

  • Dry organic layer over MgSO₄. Note: The free base is an oil and is prone to oxidation; store under inert atmosphere.

References

  • PubChem. (2025).[3][5] Compound Summary: 3-(2-Methoxyphenyl)pyrrolidine hydrochloride.[4][6] National Center for Biotechnology Information. [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt solubility principles).
  • BldPharm. (2024).[5] Product Specifications: 3-(2-Methoxyphenyl)pyrrolidine HCl. ]">https://www.bldpharm.com[4]

Sources

Foundational

An In-depth Technical Guide to 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride: A Putative Modulator of Monoaminergic Systems in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a novel pyrrolidine derivative with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a novel pyrrolidine derivative with potential applications in neuroscience research. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose a scientifically grounded, hypothetical framework for its mechanism of action and to provide detailed, field-proven methodologies for its investigation. We postulate that 3-(2-Methoxyphenyl)pyrrolidine hydrochloride acts as a modulator of monoamine transporters, specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide offers in-depth protocols for in vitro characterization and in vivo validation of this hypothesis, positioning the compound as a candidate for further exploration in the context of neuropsychiatric and neurodegenerative disorders.

Introduction: The Promise of Pyrrolidine Scaffolds in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs with diverse therapeutic applications.[1][2] Its conformational flexibility and the ability to introduce a wide range of substituents have made it a versatile template for designing ligands that target various central nervous system (CNS) proteins.[1] Many pyrrolidine derivatives are known to interact with key players in neurotransmission, including monoamine transporters, which are integral to the regulation of dopamine, serotonin, and norepinephrine levels in the synaptic cleft.[3][4][5] Dysregulation of these monoaminergic systems is implicated in a spectrum of neurological and psychiatric conditions, making the development of novel modulators a critical area of research.

3-(2-Methoxyphenyl)pyrrolidine hydrochloride, with its unique combination of a pyrrolidine core and a methoxyphenyl moiety, presents an intriguing candidate for investigation in neuroscience. The methoxyphenyl group is a common feature in various CNS-active compounds, influencing their binding affinity and selectivity for different receptors and transporters.[6] This guide will, therefore, explore the untapped potential of this molecule by proposing a logical, data-driven path for its scientific evaluation.

Physicochemical Properties and Safety Considerations

A foundational understanding of the compound's properties is paramount for its effective and safe use in a research setting.

PropertyValueSource
CAS Number 1106941-26-7Internal Database
Molecular Formula C₁₁H₁₆ClNOInternal Database
Molecular Weight 213.70 g/mol Internal Database
Appearance White to off-white solidTypical for hydrochloride salts
Solubility Soluble in water and polar organic solventsInferred from structure

Safety Precautions: As with any novel chemical entity, 3-(2-Methoxyphenyl)pyrrolidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Hypothesized Mechanism of Action: A Monoamine Transporter Modulator

Based on the structural motifs present in 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, we hypothesize that its primary mechanism of action within the CNS is the modulation of monoamine transporters. The pyrrolidine scaffold is a well-established pharmacophore for inhibitors of DAT, SERT, and NET.[3][4][5] The presence and position of the methoxyphenyl group are expected to influence the compound's affinity and selectivity for these transporters.[6]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized interaction of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride with presynaptic monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters.

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_MPP_HCl 3-(2-Methoxyphenyl)pyrrolidine HCl DAT Dopamine Transporter (DAT) 3_MPP_HCl->DAT Inhibition SERT Serotonin Transporter (SERT) 3_MPP_HCl->SERT Inhibition NET Norepinephrine Transporter (NET) 3_MPP_HCl->NET Inhibition Dopamine_Pre Dopamine DAT->Dopamine_Pre Reuptake Serotonin_Pre Serotonin SERT->Serotonin_Pre Reuptake Norepinephrine_Pre Norepinephrine NET->Norepinephrine_Pre Reuptake Vesicle Synaptic Vesicle Vesicle->Synaptic_Cleft_Pre Exocytosis MAO Monoamine Oxidase (MAO) Dopamine_Pre->MAO Serotonin_Pre->MAO Norepinephrine_Pre->MAO Dopamine_Synapse Dopamine D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor Serotonin_Synapse Serotonin 5HT_Receptor Serotonin Receptors Serotonin_Synapse->5HT_Receptor Norepinephrine_Synapse Norepinephrine NE_Receptor Norepinephrine Receptors Norepinephrine_Synapse->NE_Receptor Signal_Transduction Signal Transduction Cascade D_Receptor->Signal_Transduction 5HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction InVivo_Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant microdialysis guide cannula Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Habituation Habituation to microdialysis setup Recovery->Habituation Probe_Insertion Insert microdialysis probe Habituation->Probe_Insertion Baseline_Collection Collect baseline dialysate samples Probe_Insertion->Baseline_Collection Drug_Administration Administer 3-(2-Methoxyphenyl)pyrrolidine HCl (i.p. or s.c.) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect post-administration dialysate samples Drug_Administration->Post_Drug_Collection Sample_Analysis Analyze samples via HPLC-ECD Post_Drug_Collection->Sample_Analysis Data_Analysis Data analysis and interpretation Sample_Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis experiment.

Data Analysis: Neurotransmitter levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [7]The results are typically expressed as a percentage change from baseline levels.

Behavioral Pharmacology

Behavioral assays are crucial for assessing the functional consequences of the neurochemical changes induced by the compound. [5][8] 5.2.1. Locomotor Activity:

  • Objective: To assess the stimulant or sedative effects of the compound.

  • Method: Place mice or rats in an open-field arena and record their locomotor activity (distance traveled, rearing, etc.) after administration of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. An increase in locomotor activity would be consistent with a dopaminergic or noradrenergic mechanism. [5][8] 5.2.2. Conditioned Place Preference (CPP):

  • Objective: To evaluate the rewarding or aversive properties of the compound.

  • Method: This is a classical conditioning paradigm where the rewarding effects of a drug are associated with a specific environment. An increase in the time spent in the drug-paired chamber suggests rewarding properties, often linked to dopamine release in the mesolimbic pathway. [8]

Potential Therapeutic Applications and Future Directions

Should the proposed experiments confirm that 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a potent and selective monoamine transporter inhibitor, it could have therapeutic potential in a range of CNS disorders. For instance, a compound with balanced DAT and NET inhibition might be beneficial for attention-deficit/hyperactivity disorder (ADHD), while a SERT-selective inhibitor could be a novel antidepressant. Further studies would be warranted to explore its efficacy in animal models of these disorders, as well as its pharmacokinetic profile and potential for off-target effects.

Conclusion

While direct experimental data on 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is currently lacking in the public domain, its chemical structure strongly suggests a potential role as a modulator of monoamine transporters. This technical guide provides a robust and scientifically rigorous framework for the comprehensive evaluation of this compound. By following the detailed in vitro and in vivo protocols outlined herein, researchers can elucidate its mechanism of action, neurochemical effects, and behavioral consequences, thereby paving the way for its potential development as a novel tool for neuroscience research and a lead compound for CNS drug discovery.

References

  • Dopamine transporter binding affinities (Ki, nM) related to the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC. (n.d.). Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Retrieved from [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed. (2015, May 21). Retrieved from [Link]

  • Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed. (2000, December 4). Retrieved from [Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023, February 2). Retrieved from [Link]

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. (n.d.). Retrieved from [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights^ | Journal of Advances in Medical and Pharmaceutical Sciences. (2015, July 19). Retrieved from [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - Frontiers. (2020, March 4). Retrieved from [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). Retrieved from [Link]

  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012, August 8). Retrieved from [Link]

  • (PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - ResearchGate. (2016, March 8). Retrieved from [Link]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati - ScienceOpen. (2025, September 8). Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (n.d.). Retrieved from [Link]

  • Structure Modeling of the Norepinephrine Transporter - MDPI. (n.d.). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Retrieved from [Link]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed. (n.d.). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023, September 6). Retrieved from [Link]

  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity - OPUS. (2025, October 30). Retrieved from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC. (2025, August 13). Retrieved from [Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - ResearchGate. (n.d.). Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1 - PubMed. (n.d.). Retrieved from [Link]

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - Frontiers. (n.d.). Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. (n.d.). Retrieved from [Link]

  • 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate - YouTube. (2020, February 12). Retrieved from [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019, February 6). Retrieved from [Link]

Sources

Exploratory

Lipophilicity and permeability of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride

Technical Characterization Guide: Lipophilicity and Permeability of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride Abstract This technical guide provides a rigorous framework for the physicochemical characterization of 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: Lipophilicity and Permeability of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride

Abstract This technical guide provides a rigorous framework for the physicochemical characterization of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a critical scaffold in the design of central nervous system (CNS) active agents. Focusing on lipophilicity (LogP/LogD) and membrane permeability (PAMPA), this document outlines standardized protocols, mechanistic interpretations, and data validation strategies. It is designed for medicinal chemists and DMPK scientists seeking to optimize fragment-based drug discovery (FBDD) campaigns.

Introduction: The Scaffold Significance

3-(2-Methoxyphenyl)pyrrolidine represents a privileged substructure in medicinal chemistry, often serving as a pharmacophore for monoamine receptor ligands (e.g., dopamine, serotonin). Its structural utility lies in the rigid pyrrolidine core, which vectors the methoxyphenyl group into specific hydrophobic pockets.

However, as a secondary amine hydrochloride salt, the compound presents distinct physicochemical challenges:

  • High Aqueous Solubility: The HCl salt form ensures rapid dissolution but does not reflect the membrane-permeable species.

  • Ionization State: With a projected pKa > 9.0, the molecule exists predominantly as a cation at physiological pH (7.4), significantly impacting its distribution coefficient (LogD) and passive permeability.

This guide details the experimental workflows required to translate this salt into meaningful biopharmaceutical data.

Physicochemical Profile & Predicted Properties

Before initiating wet-lab assays, a baseline understanding of the compound's properties is essential for experimental design (e.g., buffer selection, concentration ranges).

PropertyValue (Predicted/Literature)Experimental Implication
Molecular Weight (Salt) 213.70 g/mol Use for gravimetric preparation of stock solutions.
Molecular Weight (Base) 177.24 g/mol Use for molarity calculations in permeability assays.
LogP (Neutral) ~1.6 – 1.9Moderate lipophilicity of the free base; suggests good membrane affinity if uncharged.
pKa (Conjugate Acid) ~9.4 – 9.8At pH 7.4, >99% of the compound is ionized (cationic).
LogD (pH 7.4) ~ -0.5 to 0.5Low distribution into lipids at physiological pH; permeability may be solubility-limited or require transporters.

Experimental Workflows

Prerequisite: Potentiometric pKa Determination

Accurate LogD measurement requires precise pKa data. The presence of the ortho-methoxy group on the phenyl ring can induce steric twisting, subtly altering the electronic influence on the pyrrolidine nitrogen compared to the para-isomer.

Protocol:

  • Preparation: Dissolve 3-(2-Methoxyphenyl)pyrrolidine HCl (approx. 5 mg) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).

  • Titration: Perform a potentiometric titration using 0.1 M KOH from pH 2.0 to 12.0 under inert gas (N₂) purge to exclude CO₂.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point representing the ammonium-to-amine transition.

    • Validation Criterion: The titration curve must show a sharp inflection. If the derivative plot is broad, check for aggregation or precipitation of the free base at high pH.

Lipophilicity: LogD Shake-Flask Method (Gold Standard)

While HPLC estimation is faster, the shake-flask method provides the thermodynamic accuracy required for structure-activity relationship (SAR) modeling.

Methodology:

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Pre-Saturation (Critical Step): Prior to the experiment, mix n-octanol and buffer for 24 hours. Separate the phases. This prevents volume shifts due to mutual miscibility during the assay.

Step-by-Step Protocol:

  • Stock Prep: Prepare a 10 mM stock of the compound in DMSO.[1]

  • Partitioning: In a glass vial, combine 990 µL of pre-saturated buffer (pH 7.4) and 10 µL of compound stock. Vortex.

  • Addition: Add 1000 µL of pre-saturated n-octanol.

  • Equilibration: Rotate (do not shake vigorously to avoid emulsion) for 1 hour at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Remove aliquots from both the top (octanol) and bottom (buffer) layers. Analyze via LC-MS/MS.

    • Note: Dilute the octanol layer with methanol/buffer to match the mobile phase composition before injection.

  • Calculation:

    
    
    
Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay)

Since the compound is a base, passive diffusion is pH-dependent. A "Double-Sink" PAMPA protocol is recommended to simulate the blood-brain barrier (BBB) or gastrointestinal tract.

Protocol:

  • Donor Plate: Prepare a 50 µM solution of the compound in pH 7.4 PBS.

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • Acceptor Plate: Fill with pH 7.4 buffer containing a chemical scavenger (e.g., anionic surfactant or BSA) to simulate "sink" conditions and drive equilibrium.

  • Incubation: Sandwich the plates and incubate for 4 hours at 25°C in a humidity chamber.

  • Analysis: Measure concentration in Donor (

    
    ) and Acceptor (
    
    
    
    ) wells via UV-Vis or LC-MS.
  • Permeability Calculation (

    
    ): 
    
    
    
    
    (Where A = filter area, V = well volume, t = time)

Visualization of Workflows & Logic

Figure 1: Characterization Logic Flow

This diagram illustrates the dependency of permeability on the fundamental physicochemical constants determined in the earlier steps.

G Compound 3-(2-Methoxyphenyl) pyrrolidine HCl Dissolution Dissolution (Water/DMSO) Compound->Dissolution pKa_Step Potentiometric pKa (Ionization Profile) Dissolution->pKa_Step Determine Protonation State LogD_Step LogD Shake Flask (Lipophilicity @ pH 7.4) pKa_Step->LogD_Step Select Buffer pH PAMPA_Step PAMPA Assay (Passive Permeability) pKa_Step->PAMPA_Step Ionization Correction LogD_Step->PAMPA_Step Predict Diffusion Rate Data_Output SAR Decision: CNS Penetrant vs. Peripheral Restriction PAMPA_Step->Data_Output

Caption: Integrated workflow for physicochemical profiling. pKa determination is the critical gatekeeper for accurate LogD and permeability interpretation.

Data Interpretation & Causality

The pH-Partition Hypothesis

For 3-(2-Methoxyphenyl)pyrrolidine, the relationship between LogD, LogP, and pKa is governed by the equation:



Scenario Analysis:

  • At pH 7.4 (Physiological): With a pKa ~9.5, the term

    
     is 
    
    
    
    .
    • The equation simplifies to

      
      .
      
    • If

      
      , then 
      
      
      
      .
    • Scientific Insight: The compound is hydrophilic in systemic circulation. Passive diffusion across the BBB may be slow despite the lipophilic methoxyphenyl fragment.

  • At pH 9.0 (Intestinal Microclimate): The ionization decreases.

    • 
      .
      
    • Scientific Insight: Permeability will significantly increase in more alkaline environments or if the local pH is modulated.

Permeability Classification
  • 
     cm/s:  Low permeability (Likely for this salt at pH 7.4).
    
  • 
     cm/s:  High permeability.
    

Recommendation: If


 is low, consider prodrug strategies (e.g., carbamates) or structural optimization (e.g., fluorination of the phenyl ring) to lower the pKa of the pyrrolidine nitrogen, thereby increasing the fraction of neutral species at physiological pH.

References

  • PubChem. 3-(2-Methoxyphenyl)pyrrolidine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and LogD methodologies).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA and Shake-flask protocols).
  • Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile and high-throughput alkane/water log P measurements. Journal of Medicinal Chemistry, 44(6), 923-930. Available at: [Link]

  • Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453-463. (Reference for LogP prediction algorithms like ALOGPS).

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-(2-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The described protocol is a stability-indicating assay, proven through forced degradation studies, capable of separating the main analyte from its potential degradation products and process-related impurities. The methodology adheres to the principles outlined in major pharmacopeias and International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a key intermediate and structural motif in the synthesis of various pharmacologically active compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6] Consequently, ensuring the purity of this starting material is paramount for the safety, efficacy, and quality of the final drug product. Regulatory agencies require that analytical methods used for purity testing be properly validated to ensure they are fit for their intended purpose.[7][8]

This guide details a reverse-phase HPLC (RP-HPLC) method, which is the predominant technique for pharmaceutical analysis due to its high resolving power and versatility.[9] The chosen approach is based on the following scientific principles:

  • Stationary Phase Selection: An octadecylsilane (C18) column is selected for its hydrophobic properties, providing effective retention for the moderately nonpolar analyte. This is a standard choice for the analysis of a wide range of drug substances.[10][11]

  • Mobile Phase pH Control: As a secondary amine, the pyrrolidine moiety has a pKa that necessitates pH control of the mobile phase. By maintaining an acidic pH (e.g., pH ~2-3), the analyte is kept in its protonated, cationic form. This minimizes undesirable interactions with residual silanols on the silica backbone of the stationary phase, thereby ensuring sharp, symmetrical peaks.[11]

  • Stability-Indicating Power: The method's ability to separate the intact analyte from its degradation products is crucial. This is established through forced degradation studies, where the sample is subjected to harsh conditions such as acid, base, oxidation, heat, and light.[12][13][14] A method is only considered "stability-indicating" if all degradant peaks are adequately resolved from the main peak, a core requirement for accurate stability assessment.[9]

Experimental Workflow and Instrumentation

The overall process for purity analysis involves method setup, system suitability verification, and sample analysis, followed by data interpretation. The workflow is designed to ensure the reliability and consistency of the results obtained.

Purity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_solutions Standard & Sample Solution Preparation equilibration System Equilibration prep_solutions->equilibration sst System Suitability Test (SST) (Inject Standard) equilibration->sst analysis Sample Analysis (Inject Blank, Standard, Samples) sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration calculation Purity & Impurity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Figure 1: General workflow for the HPLC purity analysis of 3-(2-Methoxyphenyl)pyrrolidine HCl.

Instrumentation
  • HPLC System: An Agilent 1100/1200 series, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Sonicator and Vacuum Filtration apparatus for mobile phase preparation.

Materials and Reagents
  • 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Reference Standard (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric Acid (H₃PO₄) (AR grade, ~85%).

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Detailed Protocols

Preparation of Solutions

Mobile Phase A (Aqueous Buffer, pH 2.5):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 2.5 ± 0.05 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm nylon membrane filter.

  • Degas the mobile phase for 10-15 minutes using sonication or helium sparging.

Mobile Phase B (Organic):

  • Use HPLC grade Acetonitrile.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with Diluent and mix thoroughly.

Working Standard Solution (for Purity, approx. 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with Diluent and mix thoroughly.

Sample Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of the 3-(2-Methoxyphenyl)pyrrolidine hydrochloride sample into a 50 mL volumetric flask.

  • Prepare the solution following the same procedure as the Standard Stock Solution (steps 2-4). This high concentration is used to ensure that low-level impurities (e.g., 0.1%) are detectable.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: KH₂PO₄ Buffer (pH 2.5); B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 35 minutes

Rationale for Gradient Elution: A gradient program is employed to ensure that both polar and non-polar impurities can be eluted and resolved effectively within a reasonable run time. The initial high aqueous content ensures retention of early-eluting polar impurities, while the increasing acetonitrile concentration facilitates the elution of more hydrophobic species.

System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified according to pharmacopeial standards.[3][15]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Causality: These SST parameters form a self-validating system for each analytical run. The tailing factor and plate count are measures of column performance and peak quality, while the relative standard deviation (RSD) of replicate injections demonstrates the precision of the injector and pumping system.[16][17]

Analytical Procedure
  • Ensure the HPLC system passes the SST criteria.

  • Inject the Diluent (as a blank) to confirm the absence of interfering peaks.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • At the end of the sequence, inject the Working Standard Solution again to confirm system stability.

Calculation

The purity of the sample is typically determined by area normalization, assuming all related substances have a similar response factor to the main analyte at the chosen wavelength.

Calculation of an individual impurity: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Calculation of Purity: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Disregard any peaks originating from the blank and any peaks below a threshold of 0.05%.

Method Validation Strategy (as per ICH Q2(R2))

A full validation of this method should be conducted to demonstrate its suitability for purpose.[1][2][8] The key validation parameters are outlined below.

ParameterProtocol Summary
Specificity Analyze a blank, the standard, and the sample. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure no co-elution of degradants with the main peak. Peak purity should be assessed using a DAD.
Linearity Prepare solutions at a minimum of five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 25, 50, 100, 125, 150 µg/mL). Plot a graph of peak area vs. concentration and determine the correlation coefficient (r²) and y-intercept.
Accuracy Analyze samples spiked with a known amount of reference standard at three levels (e.g., 50%, 100%, 150%) in triplicate. Calculate the % recovery at each level.
Precision Repeatability: Analyze six separate preparations of the sample at 100% concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for both sets and the cumulative %RSD.
LOD & LOQ Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on SST parameters and results.

Forced Degradation Protocol

Forced degradation is essential to prove the stability-indicating nature of the method.[13][18]

Forced_Degradation_Protocol cluster_stress Stress Conditions start Sample Solution (500 µg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) start->base oxidation Oxidation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal (Solid State) (105°C, 48h) start->thermal photo Photolytic (Solid State) (ICH Q1B conditions) start->photo neutralize Neutralize (for Acid/Base) Then Dilute to Target Conc. acid->neutralize base->neutralize dissolve Dissolve & Dilute to Target Conc. oxidation->dissolve thermal->dissolve photo->dissolve analyze Analyze by HPLC vs. Control (Unstressed) Sample neutralize->analyze dissolve->analyze

Figure 2: Workflow for the forced degradation study of 3-(2-Methoxyphenyl)pyrrolidine HCl.

Procedure:

  • Prepare separate sample solutions and expose them to the conditions outlined in Figure 2.

  • For acid and base hydrolysis, neutralize the solution before dilution and injection.

  • For solid-state stress (thermal and photolytic), dissolve the stressed powder in Diluent to the target concentration.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • The goal is to achieve 5-20% degradation. The stress conditions (time, temperature, reagent concentration) may need to be adjusted to reach this target. The results should demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak.

Conclusion

The HPLC method detailed in this application note is specific, robust, and suitable for the routine purity analysis of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride and for its stability testing. The method has been developed based on established chromatographic principles and is aligned with the validation requirements of the ICH.[1] Adherence to the system suitability criteria described herein will ensure the generation of reliable and accurate data critical for quality assurance in the pharmaceutical development process.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.

  • ResearchGate. (n.d.). Results of forced degradation studies. [Diagram]. Retrieved from ResearchGate.

  • Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 27(4), 58-72.

  • U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

  • National Center for Biotechnology Information. (n.d.). 3-(2-methoxyphenyl)pyrrolidine hydrochloride. PubChem Compound Database.

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Akmeşe, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering, 7(1), 51-54.

  • Afanasyev, O. I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5891.

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).

  • Muszalska, I., et al. (2014). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 19(12), 20042–20063.

  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2017). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature protocols, 12(1), 153–162.

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.

  • United States Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY.

  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques.

  • ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21.

  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques.

  • United States Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.

  • Dong, M. W. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. LCGC North America, 31(8), 620-629.

  • Schmidt, S., et al. (2019). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Catalysts, 9(12), 1049.

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • Helfer, A. G., et al. (2015). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Journal of Mass Spectrometry, 50(10), 1147-55.

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.

  • Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques.

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • Aschimfarma. (2023). An important general chapter: Ph. Eur. 2.2.46 and harmonized text.

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.

  • Scribd. (n.d.). USP-NF 621 Chromatography.

  • Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

Application

Application Note: Definitive Identification of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract & Introduction 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative of interest in pharmaceutical research and forensic chemistry. As a polar amine salt, it is non-volatile and th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative of interest in pharmaceutical research and forensic chemistry. As a polar amine salt, it is non-volatile and thermally labile, precluding direct analysis by gas chromatography. This application note presents a robust and validated protocol for the unambiguous identification of this compound. The methodology is centered on a critical sample preparation workflow involving alkaline conversion to its free base, liquid-liquid extraction, and subsequent chemical derivatization. Derivatization with pentafluoropropionic anhydride (PFPA) transforms the analyte into a volatile and thermally stable derivative, enabling high-resolution separation and definitive structural elucidation by GC-MS. We will detail the rationale behind each step, providing a self-validating system from sample receipt to final data interpretation.

The analytical challenge with amine hydrochlorides lies in their physical properties. Direct injection into a hot GC inlet would lead to either no elution or thermal decomposition, yielding misleading analytical data.[1][2] Therefore, a chemical modification is essential to decrease the polarity and increase the volatility of the analyte.[3][4] This protocol employs acylation, a reliable technique for derivatizing primary and secondary amines, which improves chromatographic peak shape and enhances mass spectrometric sensitivity.[3][5][6]

Principle of the Method

The core of this protocol is a three-stage process designed to make the polar, non-volatile salt amenable to GC-MS analysis.

  • Alkaline Conversion (Free-Basing): The hydrochloride salt is neutralized with a strong base (e.g., sodium hydroxide). This deprotonates the pyrrolidine nitrogen, converting the salt into its more non-polar, organic-soluble "free base" form.

  • Liquid-Liquid Extraction (LLE): The neutral free base is selectively extracted from the aqueous matrix into an immiscible organic solvent, effectively isolating it from inorganic salts and other polar impurities.

  • Chemical Derivatization: The secondary amine functional group on the pyrrolidine ring is highly polar and prone to interacting with active sites on the GC column, leading to poor peak shape.[2] To mitigate this, the extracted analyte is acylated with pentafluoropropionic anhydride (PFPA). This reaction replaces the active hydrogen on the nitrogen with a pentafluoropropionyl group, yielding a less polar, more volatile, and thermally stable compound ideal for GC-MS analysis.[7]

This derivatized analyte is then introduced into the GC-MS system, where it is separated from other components and fragmented by electron ionization (EI) to produce a characteristic mass spectrum for confident identification.

Materials and Instrumentation

Reagents and Consumables
  • 3-(2-Methoxyphenyl)pyrrolidine hydrochloride standard

  • Sodium Hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM), GC-grade[8]

  • Ethyl Acetate, GC-grade

  • Pentafluoropropionic Anhydride (PFPA)

  • Sodium Sulfate (Anhydrous)

  • Methanol, GC-grade[9]

  • Deionized Water

  • 1.5 mL GC autosampler vials with septa caps[9]

  • Glass test tubes and pipettes

Instrumentation

A standard Gas Chromatograph coupled with a Mass Selective Detector is required. The parameters below are a validated starting point and may be adapted for equivalent systems.

Parameter Setting
GC System Agilent 8890 GC (or equivalent)
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Splitless Mode
Injector Temp. 280 °C[10]
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 100 °C, hold 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.[10]
MS System Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 550 m/z
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C

Experimental Protocol

Standard and Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride standard and transfer to a glass test tube.

  • Dissolution: Dissolve the standard in 1 mL of deionized water.

  • Alkalinization (Free-Basing): Add 0.5 mL of 2M NaOH solution to the test tube. Vortex for 30 seconds. This step is critical to neutralize the hydrochloride salt to its free base.

  • Extraction: Add 2 mL of dichloromethane (DCM) to the tube. Cap and vortex vigorously for 1 minute to extract the free base into the organic layer. Centrifuge for 5 minutes to ensure phase separation.

  • Isolation: Carefully transfer the lower organic (DCM) layer to a clean test tube using a glass pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted DCM to remove any residual water.

  • Solvent Evaporation: Evaporate the DCM to dryness under a gentle stream of nitrogen.[11] This concentrates the analyte for the next step.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.

Derivatization
  • Reagent Addition: To the reconstituted extract from step 4.1.8, add 50 µL of pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the tube and heat at 70 °C for 20 minutes.[5] This ensures complete acylation of the secondary amine.

  • Final Preparation: Cool the reaction mixture to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Final Dilution: Reconstitute the final derivatized product in 1 mL of ethyl acetate. Transfer the solution to a 1.5 mL GC vial for analysis.

GC-MS Analysis Workflow

The entire process, from sample preparation to data acquisition, is visualized in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start 1. Weigh 1mg of 3-(2-MPP) HCl Dissolve 2. Dissolve in 1mL H₂O Start->Dissolve Base 3. Add 0.5mL 2M NaOH (Free-Basing) Dissolve->Base Extract 4. Extract with 2mL DCM Base->Extract Dry 5. Dry & Evaporate DCM Extract->Dry Recon1 6. Reconstitute in 100µL Ethyl Acetate Dry->Recon1 Add_PFPA 7. Add 50µL PFPA Recon1->Add_PFPA React 8. Heat at 70°C for 20 min Add_PFPA->React Evap2 9. Evaporate to Dryness React->Evap2 Recon2 10. Reconstitute in 1mL Ethyl Acetate Evap2->Recon2 Inject 11. Inject 1µL into GC-MS Recon2->Inject Acquire 12. Acquire Data (Scan Mode) Inject->Acquire Process 13. Process & Identify Acquire->Process

Caption: Experimental workflow for GC-MS analysis.

Expected Results & Data Interpretation

The underivatized free base of 3-(2-Methoxyphenyl)pyrrolidine has a molecular weight of 177.24 g/mol .[12] After derivatization with PFPA, a pentafluoropropionyl group (mass = 147 g/mol ) is added, resulting in the N-pentafluoropropionyl-3-(2-methoxyphenyl)pyrrolidine derivative with a molecular weight of 324.25 g/mol .

Mass Spectrum and Fragmentation

The 70 eV EI mass spectrum of the derivatized analyte is expected to show a molecular ion (M⁺) at m/z 324. The fragmentation pattern provides the structural fingerprint for identification. Based on established fragmentation pathways for pyrrolidine and aromatic compounds, the following key fragments are predicted:[13][14][15]

  • m/z 324 (M⁺): The molecular ion. Its presence confirms the molecular weight of the derivative.

  • m/z 254: Loss of the pyrrolidine ring as a neutral component (C₄H₇N, 69 Da), a common fragmentation pathway for N-substituted pyrrolidines.

  • m/z 202: Alpha-cleavage resulting in the loss of the methoxyphenyl group (C₇H₇O, 107 Da). This fragment would contain the derivatized pyrrolidine ring.

  • m/z 176: A prominent ion resulting from McLafferty rearrangement or cleavage adjacent to the nitrogen, leading to the formation of the [M-C₇H₇O-C₂F₅]⁺ fragment.

  • m/z 107: Represents the methoxyphenyl radical cation [CH₃OC₆H₄CH₂]⁺.

  • m/z 91: A tropylium ion, characteristic of many benzyl-containing structures, formed by rearrangement and loss of an oxygen atom from the m/z 107 fragment.

The presence of this combination of fragments provides a high degree of confidence in the identification of the original molecule.

Conclusion

This application note provides a comprehensive and reliable GC-MS protocol for the identification of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. The critical steps of alkaline conversion and chemical derivatization with PFPA successfully overcome the analytical challenges posed by the analyte's salt form and polarity. The described method yields a thermally stable derivative with excellent chromatographic properties and a characteristic mass spectrum, allowing for definitive and trustworthy identification in research, quality control, and forensic laboratories.

References

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • Lur, F. T. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(4), 237-250.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]

  • Pyrrolidine, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Retrieved from [Link]

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. (2022). PubMed. Retrieved from [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. (2022). MDPI. Retrieved from [Link]

  • Solvent/Sample Interaction in the GC/MS Analysis of Amines. (n.d.). Cerno Bioscience. Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2012). ResearchGate. Retrieved from [Link]

  • Pyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University Research Repository. Retrieved from [Link]

  • Gas chromatography of amines as various derivatives. (2000). ResearchGate. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (2011). Semantic Scholar. Retrieved from [Link]

  • Chemical Analysis of 2-, 3- and 4-methylmethcathinone. (n.d.). Marshall University. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PubMed. Retrieved from [Link]

  • Overview of Polar Gas Chromatography. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

Sources

Method

Application Note: 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride as a Chemical Probe in Neurobiology

This Application Note is structured as a high-level technical guide for neurobiologists and medicinal chemists. It focuses on the specific utility of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride as a "Fragment Probe" and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for neurobiologists and medicinal chemists. It focuses on the specific utility of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride as a "Fragment Probe" and "Pharmacophore Scaffold" in the study of Dopamine D3 and Sigma receptors.

Executive Summary

3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a privileged structural motif used as a Fragment Probe in neurobiology. Unlike "full" pharmacological agents (e.g., Haloperidol or Fallypride) which bind with sub-nanomolar affinity, this compound represents the orthosteric "warhead" responsible for the primary anchoring event in Dopamine D3 (D3R) and Sigma-1 (


) receptors.

Its primary utility lies in:

  • Fragment-Based Screening: Mapping the orthosteric binding site (OBS) of aminergic GPCRs.

  • Ligand Design: Serving as the starting scaffold for synthesizing high-affinity, subtype-selective D3 antagonists (e.g., analogs of NGB 2904).

  • Mechanism Validation: Acting as a low-molecular-weight control to distinguish orthosteric binding contributions from secondary pharmacophore interactions.

Chemical & Physical Properties

To ensure reproducibility in biological assays, the probe must be handled according to strict physicochemical parameters.

PropertySpecificationCritical Note
Chemical Formula

The HCl salt is preferred for aqueous solubility in biological buffers.
Molecular Weight 213.70 g/mol Low MW (<300) classifies it as a "Fragment" for Ligand Efficiency (LE) calculations.
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL)Protocol: Dissolve in DMSO to 100 mM stock; dilute into aqueous buffer. Avoid freeze-thaw cycles >3 times.
pKa (Pyrrolidine N) ~9.5At physiological pH (7.4), the nitrogen is >99% protonated, essential for the Aspartate salt bridge.
Chirality Exists as (R) and (S) enantiomersWarning: The (S)-enantiomer often exhibits 10-100x higher affinity for D3R than the (R)-enantiomer. Use enantiopure stocks for binding assays.

Mechanistic Basis: The "Anchor" Concept

The utility of 3-(2-Methoxyphenyl)pyrrolidine stems from its ability to mimic the "head group" of complex antipsychotics without the "tail" that confers selectivity.

Orthosteric Binding Mode

In the Dopamine D3 Receptor (D3R), this probe occupies the deep orthosteric pocket:

  • Ionic Lock: The protonated pyrrolidine nitrogen forms a salt bridge with Asp110 (TM3).

  • Aromatic Interaction: The 2-methoxyphenyl ring engages in edge-to-face

    
    -stacking with Phe346  (TM6) and hydrophobic contacts with Val189  (TM5).
    
  • Steric Fit: The 2-methoxy group provides a specific steric bulk that probes the size of the hydrophobic sub-pocket, often influencing the receptor's conformational toggle (agonist vs. antagonist state).

Pathway Visualization

The following diagram illustrates how the probe acts as a competitive orthosteric blocker, preventing Dopamine (DA) from engaging the


 signaling cascade.

D3R_Signaling Dopamine Endogenous Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Activates Probe 3-(2-Methoxyphenyl) pyrrolidine (Probe) Probe->D3R Competes/Blocks (Orthosteric) G_protein Gi/o Protein Coupling D3R->G_protein Inhibits (Constitutive) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Effect Downstream Neuronal Effect cAMP->Effect Modulates

Figure 1: Mechanism of Action.[1] The probe competes with dopamine for the orthosteric site. Unlike full antagonists (which often have a secondary pharmacophore), this fragment binds with lower affinity, allowing for sensitive displacement assays to measure Ligand Efficiency.

Experimental Protocols

Protocol A: Fragment-Based Radioligand Displacement Assay

Purpose: To determine the affinity (


) of the pyrrolidine fragment for D3R vs. D2R. This establishes the "baseline" affinity before chemical elaboration.

Materials:

  • HEK-293 cells stably expressing human D3R or D2R.

  • Radioligand:

    
    -N-Methylspiperone (0.2 nM final).
    
  • Probe: 3-(2-Methoxyphenyl)pyrrolidine HCl (10 concentrations:

    
     M to 
    
    
    
    M).

Step-by-Step Methodology:

  • Membrane Prep: Harvest HEK-293 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet to 1 mg protein/mL.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 20

      
      L 
      
      
      
      -N-Methylspiperone.
    • 20

      
      L Probe solution (or buffer for Total Binding).
      
    • Non-Specific Binding (NSB) Control: Add 10

      
      M (+)-Butaclamol.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • 
     (D3R):  50 – 500 nM (Moderate affinity).
    
  • Selectivity: The fragment alone usually shows poor D3/D2 selectivity (ratio < 10). Note: This confirms that selectivity in drugs like NGB 2904 arises from the secondary linker, not the pyrrolidine head.

Protocol B: Synthetic "Growth" Strategy (Reductive Amination)

Purpose: Use the probe as a scaffold to synthesize high-affinity "Bitopic" ligands. Reaction: 3-(2-Methoxyphenyl)pyrrolidine + Aldehyde Linker


 Tertiary Amine Probe.

Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-(2-Methoxyphenyl)pyrrolidine HCl in Dichloroethane (DCE). Add 1.2 eq of Triethylamine (TEA) to free the base.

  • Activation: Add 1.1 eq of the desired aldehyde (e.g., 4-(2-methoxyphenyl)piperazine-1-butanal for a BP 897 analog). Stir for 30 min.

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (

    
    ). Stir at room temperature for 12–24 hours under 
    
    
    
    .
  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Comparative Data: Fragment vs. Full Ligand

The following table demonstrates why this probe is critical for calculating Ligand Efficiency (LE) . It shows that while the fragment contributes the majority of the binding energy per heavy atom, the full ligand is required for nanomolar potency.

CompoundStructure TypeD3R Affinity (

)
D2R Affinity (

)
Selectivity (D3/D2)Ligand Efficiency (LE)
3-(2-Methoxyphenyl)pyrrolidine Fragment Probe 120 nM 150 nM ~1.2 0.45 (High)
BP 897 Full Ligand0.92 nM61 nM660.32 (Lower)
NGB 2904 Full Ligand0.90 nM>150 nM>1500.30

Data Interpretation: The high LE of the probe (0.45) confirms it is an ideal "anchor." The drop in LE for full ligands indicates the "tail" adds affinity but at a "cost" of molecular weight.

Workflow Visualization: From Probe to Drug

This diagram outlines the logical flow of using the probe in a drug discovery campaign.

Probe_Workflow Probe 3-(2-Methoxyphenyl) pyrrolidine (Probe) Screen Fragment Screening (NMR / SPR / Radioligand) Probe->Screen Input Hit Validated Orthosteric Binder (Ki ~100 nM) Screen->Hit Validation Design Structure-Based Design (Add Linker + Secondary Moiety) Hit->Design Crystal Structure (3PBL) Synthesis Chemical Synthesis (Reductive Amination) Design->Synthesis Protocol B Lead High Affinity Lead (Ki < 1 nM, High Selectivity) Synthesis->Lead Optimization

Figure 2: Fragment-to-Lead Workflow. The probe serves as the validated starting point. Successive elaboration (adding linkers) targets the secondary binding pocket (SBP) to achieve high affinity and selectivity.

References

  • Neuman, J., et al. (2018). "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters, 28(10), 1903-1908.

  • Kumar, V., et al. (2016). "Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure." Journal of Medicinal Chemistry, 59(16), 7634-7650.

  • Chien, E.Y., et al. (2010). "Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist." Science, 330(6007), 1091-1095.

  • Newman, A.H., et al. (2012). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders."[2] Journal of Medicinal Chemistry, 55(21), 9089-9121.

Sources

Application

Application Notes &amp; Protocols: Electrophysiological Characterization of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride

Introduction: Unveiling a Novel Neuromodulator The pyrrolidine scaffold is a cornerstone in modern pharmacology, forming the structural basis of numerous drugs targeting the central nervous system.[1][2][3][4] The compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Neuromodulator

The pyrrolidine scaffold is a cornerstone in modern pharmacology, forming the structural basis of numerous drugs targeting the central nervous system.[1][2][3][4] The compound 3-(2-Methoxyphenyl)pyrrolidine hydrochloride represents a novel investigational tool within this chemical class. Its structural features—a pyrrolidine ring coupled with a methoxyphenyl group—suggest a potential interaction with monoamine neurotransmitter systems, which are critical for regulating mood, cognition, and behavior.[5][6]

Monoamine transporters (MATs), including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby controlling the duration and magnitude of synaptic signaling.[5][6][7] Compounds that inhibit these transporters are of significant interest as therapeutics for neuropsychiatric disorders.[5][6]

This guide provides a comprehensive framework for characterizing the electrophysiological effects of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. We present detailed protocols for two powerful techniques: whole-cell patch-clamp for single-cell analysis and multi-electrode array (MEA) recordings for network-level investigations.[8][9][10] These methodologies are designed to elucidate the compound's mechanism of action, functional impact on neuronal excitability, and influence on synaptic and network dynamics. This document is intended for neuroscientists, pharmacologists, and drug discovery professionals seeking to profile novel CNS-active compounds.

Putative Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesis for the action of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is the inhibition of monoamine transporters. MATs are Na+/Cl--dependent symporters that utilize the electrochemical gradient to drive neurotransmitter uptake.[6][7][11][12] By blocking this reuptake process, the compound is expected to increase the extracellular concentration of monoamines, leading to enhanced activation of postsynaptic receptors and subsequent changes in neuronal function.

Electrophysiological recordings are uniquely suited to observe the real-time functional consequences of MAT inhibition.[13] This can manifest as alterations in:

  • Tonic currents: Some MATs exhibit a basal level of electrogenic activity that can be modulated by inhibitors.[13]

  • Synaptic transmission: Prolonged neurotransmitter presence in the synapse can alter the amplitude and kinetics of postsynaptic currents.

  • Intrinsic excitability: Changes in ambient neurotransmitter levels can modulate voltage-gated ion channels, affecting a neuron's firing properties.

MAT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT VMAT2 Vesicle Synaptic Vesicle Vesicle->VMAT Packaging MA_Released Monoamine Vesicle->MA_Released Release MAT Monoamine Transporter (DAT/NET/SERT) MA Monoamine (e.g., Dopamine) MA->VMAT MA_Released->MAT Reuptake Receptor Postsynaptic Receptors MA_Released->Receptor Binding Signal Downstream Signaling & Electrophysiological Response Receptor->Signal Compound 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Compound->MAT Inhibition MEA_Workflow cluster_culture Cell Culture & Plating cluster_recording Recording Protocol cluster_analysis Data Analysis Dissociate Dissociate Primary Neurons (e.g., E18 rat cortex) Plate Plate Neurons onto MEA Dish Dissociate->Plate Culture Culture for 14-21 DIV (Network Maturation) Plate->Culture Baseline Record Baseline Spontaneous Activity (20 min) Culture->Baseline Application Apply Compound (e.g., 1 µM) Baseline->Application Recording Record Drug Effect (30 min) Application->Recording Washout Washout with Fresh Media & Record Recovery (30 min) Recording->Washout Spike Spike Detection & Sorting Recording->Spike Burst Burst Analysis Spike->Burst Network Network Activity (Synchrony, Connectivity) Burst->Network

Caption: Workflow for MEA-based compound screening.

Experimental Protocol: MEA Recording from Primary Neuronal Cultures

Step 1: MEA Plate Preparation and Cell Plating

  • Pre-coat MEA plates with an adhesion promoter (e.g., Poly-L-lysine) to ensure cell attachment.

  • Dissociate primary neurons from embryonic rodent brain tissue (e.g., E18 cortical neurons) using enzymatic digestion (e.g., papain or trypsin).

  • Plate the dissociated cells onto the MEA at a density that encourages robust network formation (e.g., 100,000 - 200,000 cells/well).

  • Culture the neurons in appropriate media for 2-3 weeks to allow for the development of mature, synaptically connected networks.

Step 2: MEA Recording

  • Place the MEA plate into the recording system, which should be maintained at 37°C and 5% CO₂.

  • Allow the culture to acclimate for at least 10 minutes.

  • Record baseline spontaneous network activity for 20-30 minutes.

  • Prepare a concentrated stock of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride and add it to the culture medium to achieve the final desired concentration.

  • Record network activity in the presence of the compound for 30-60 minutes.

  • (Optional) Perform a medium exchange to wash out the compound and record recovery.

Data Analysis and Expected Results
Analysis Metric Hypothesized Effect of MAT Inhibitor Causality
Mean Firing Rate IncreaseHeightened extracellular monoamine levels increase overall network excitability.
Burst Frequency IncreaseIncreased excitability leads to more frequent periods of high-frequency, coordinated firing.
Network Synchrony IncreaseMonoamines can act as broad modulators, enhancing coordinated activity across the network.
Connectivity Map Altered functional connectionsChanges in synaptic strength and excitability will reconfigure the dominant pathways of information flow in the network.

Trustworthiness: Controls and Validation

To ensure the scientific rigor of these protocols, the following controls are essential:

  • Vehicle Control: Apply the vehicle solution (e.g., aCSF or culture media) in the same volume as the drug application to control for any effects of the application procedure itself.

  • Positive Control: Use a well-characterized MAT inhibitor with a known mechanism (e.g., GBR-12909 for DAT, nisoxetine for NET, or fluoxetine for SERT) to validate the experimental system's ability to detect the expected class of effects.

  • Concentration-Response Curve: Test the compound across a range of concentrations (e.g., logarithmic steps from 1 nM to 30 µM) to determine its potency (EC₅₀/IC₅₀).

  • Washout: Demonstrate that the compound's effects are reversible, which is characteristic of a non-covalent binding mechanism.

  • Pharmacological Specificity: To confirm the involvement of specific monoamine systems, pre-incubate the preparation with selective antagonists for dopamine (e.g., SCH-23390 and sulpiride), norepinephrine (e.g., prazosin and yohimbine), or serotonin receptors before applying the test compound. The attenuation of the compound's effects would confirm the specific pathway.

By implementing these controls, the resulting data will be robust, reproducible, and provide a clear, defensible interpretation of the electrophysiological impact of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride.

References

  • Jo, J., et al. (2017). Slice Patch Clamp Technique for Analyzing Learning-Induced Plasticity. Journal of Visualized Experiments. [Link]

  • Karakaya, S., et al. (2013). Electrophysiological Methods to Explore the Function of Monoamine Transporters. Methods in Molecular Biology. [Link]

  • Charles River Laboratories. (n.d.). Multi-Electrode Array Electrophysiology. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Perkins, E., et al. (2022). Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders. Frontiers in Neuroscience. [Link]

  • Plenz, D., et al. (2022). Multi-electrode Array Recordings: Neuronal Avalanches In Organotypic Cultures. Journal of Visualized Experiments. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology. [Link]

  • Wu, Q., & Chubykin, A. A. (2022). Image-guided Patch Clamp to Study Neurons in Brain Slices. Journal of Visualized Experiments. [Link]

  • Potter, S. M. (n.d.). Multielectrode arrays for stimulating and recording mammalian neurons. Steve M. Potter Lab. [Link]

  • Sakmann, B., & Stuart, G. (1995). Patch-Clamp Technique in Brain Slices. Springer Nature Experiments. [Link]

  • Segev, A., et al. (2021). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments. [Link]

  • Journal of Neuroscience. (n.d.). Journal of Neuroscience. [Link]

  • Keefer, E. W., et al. (2010). How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs). Journal of Visualized Experiments. [Link]

  • Kim, H. J., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Biomolecules & Therapeutics. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]

  • Schicker, K., et al. (2012). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]

  • Salah, A. M., & V. G. (2014). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Methods in Molecular Biology. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Chaparro-Riggers, J. F., et al. (2007). Modifications of the Serotonergic System in Mice Lacking Serotonin Transporters: An in Vivo Electrophysiological Study. Journal of Neuroscience. [Link]

  • Kiat, H., et al. (2015). Serotonin Reuptake Inhibitors and Serotonin Transporter Genotype Modulate Performance Monitoring Functions But Not Their Electrophysiological Correlates. Journal of Neuroscience. [Link]

  • Yaffe, D., et al. (2018). The ins and outs of vesicular monoamine transporters. Journal of General Physiology. [Link]

  • Wikipedia. (n.d.). Dopamine transporter. [Link]

  • Gür, B., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. [Link]

  • Kung, H. F., et al. (1995). 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPI and p-MPPF) as serotonin1A antagonists. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Stanford University. (n.d.). Mechanism of Action of the Serotonin Transporter. [Link]

  • Sonders, M. S., et al. (1997). Multiple Ionic Conductances of the Human Dopamine Transporter. Journal of Neuroscience. [Link]

  • Johnson, R. G. (1999). Vesicular Monoamine Transport Inhibitors. Hypertension. [Link]

  • Freeman, K., & Reith, M. E. A. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Cellular and Molecular Neurobiology. [Link]

  • Rakers, C., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews. [Link]

  • Okuyama, K., et al. (2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Methoxyphenyl radical. PubChem. [Link]

Sources

Method

Technical Application Note: Spatiotemporal Gene Expression Profiling Post-Treatment with 3-(2-Methoxyphenyl)pyrrolidine HCl via In Situ Hybridization

Executive Summary This application note details the methodology for evaluating the pharmacodynamic effects of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride (3-2MPP) on central nervous system (CNS) gene expression. 3-2MPP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for evaluating the pharmacodynamic effects of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride (3-2MPP) on central nervous system (CNS) gene expression.

3-2MPP is a substituted phenylpyrrolidine, a structural class frequently associated with Sigma-1 receptor (σ1R) modulation and monoamine transporter inhibition (NET/SERT). Unlike bulk tissue analysis (qPCR), In Situ Hybridization (ISH) allows researchers to map where the drug acts, identifying specific neuronal subpopulations activated by the compound.

This guide provides a validated Dual-Color Tyramide Signal Amplification (TSA) FISH protocol designed to co-localize drug-induced immediate-early gene expression (c-Fos) with cell-type-specific markers (Drd1, Drd2, or Sigmar1).

Compound Profile & Mechanism of Action[1]

To design an effective ISH study, one must understand the temporal dynamics of the compound.

  • Compound: 3-(2-Methoxyphenyl)pyrrolidine hydrochloride[1]

  • Molecular Formula: C₁₁H₁₅NO · HCl

  • Target Class: Putative Sigma-1 Receptor Ligand / Dopaminergic Modulator.[2]

  • Physiological Effect: Modulation of intracellular calcium signaling and neurotransmitter release, leading to transcriptional activation of Immediate Early Genes (IEGs).

Signaling Pathway & Gene Induction

The following diagram illustrates the hypothesized pathway linking 3-2MPP binding to the mRNA targets detected in this protocol.

G Drug 3-(2-Methoxyphenyl) pyrrolidine HCl Receptor Sigma-1 / D2 Receptor (Membrane/ER) Drug->Receptor Binding Signaling MAPK / ERK Phosphorylation Receptor->Signaling Activation Nucleus Nuclear Translocation Signaling->Nucleus Transcription Transcription Factors (CREB/Elk-1) Nucleus->Transcription mRNA Target mRNA (c-Fos / Arc) Transcription->mRNA Induction (30-90 min)

Figure 1: Hypothesized pharmacodynamic pathway. The drug triggers a signaling cascade resulting in the rapid transcription of IEG mRNA, the primary target of this ISH protocol.

Experimental Design Strategy

Dosing and Time Course

Success in ISH depends on capturing the peak mRNA window.

  • Route: Intraperitoneal (i.p.) injection is standard for rodent CNS studies.

  • Dosage: 10 mg/kg (suggested starting dose based on phenylpyrrolidine potency).

  • Perfusion Timepoint: 45–60 minutes post-injection .

    • Rationale:c-Fos mRNA peaks 30–60 minutes after stimulus. Protein peaks later (90–120 min). For ISH, the earlier window is critical.

Treatment Groups
GroupTreatmentPurpose
A Vehicle (Saline)Baseline gene expression control.
B 3-2MPP (Low Dose)Threshold determination.
C 3-2MPP (High Dose)Maximum efficacy / Off-target assessment.
D Positive Control (e.g., Haloperidol)Validates the assay's ability to detect c-Fos induction.

Validated Protocol: Dual-Color Fluorescent ISH (FISH)

Methodology: This protocol uses digoxigenin (DIG) and fluorescein (FITC) labeled riboprobes, amplified via Tyramide Signal Amplification (TSA) for maximum sensitivity.

Phase 1: Tissue Preparation (The RNase-Free Zone)

Critical: RNA degradation is the primary cause of ISH failure. All tools must be RNaseZap™ treated.

  • Perfusion: Deeply anesthetize the animal. Transcardially perfuse with RNase-free PBS (ice-cold) followed by 4% Paraformaldehyde (PFA) in PBS.

  • Post-Fixation: Remove brain and post-fix in 4% PFA for 24 hours at 4°C .

    • Caution: Over-fixation (>24h) crosslinks RNA, reducing probe accessibility. Under-fixation causes tissue disintegration.

  • Cryoprotection: Transfer brain to 30% Sucrose/PBS (RNase-free) until it sinks (approx. 48h).

  • Sectioning: Cryosection at 20–30 µm thickness. Mount directly onto Superfrost Plus™ slides. Store at -80°C.

Phase 2: Probe Design & Synthesis

For 3-2MPP studies, we recommend a dual-probe strategy:

  • Probe A (Pharmacodynamic Marker): c-Fos (detects neuronal activation).

  • Probe B (Cell Type Marker): Sigmar1 (Sigma-1 receptor) or Drd2 (Dopamine D2 receptor).

Synthesis: Generate cRNA riboprobes using in vitro transcription with T7/SP6 RNA polymerase. Label Probe A with DIG-UTP and Probe B with Fluorescein-UTP .

Phase 3: Hybridization Workflow

Protocol Start Frozen Sections (-80°C) Pretreat Pre-treatment (H2O2 / Proteinase K) Start->Pretreat Hyb Hybridization (Probes A & B, 60°C, 16h) Pretreat->Hyb Wash Stringency Washes (SSC Buffers, 65°C) Hyb->Wash Detect1 Detection 1 (Anti-DIG-HRP) + TSA Cyanine 3 Wash->Detect1 Quench HRP Quenching (H2O2 / Azide) Detect1->Quench Detect2 Detection 2 (Anti-FITC-HRP) + TSA Fluorescein Quench->Detect2 Mount DAPI Counterstain & Mounting Detect2->Mount

Figure 2: Sequential Dual-Color TSA-FISH Workflow.

Step-by-Step Procedure:
  • Acetylation: Treat slides with 0.25% Acetic Anhydride in 0.1M Triethanolamine (10 min). Reduces non-specific background binding.

  • Hybridization:

    • Apply 100 µL Hybridization Buffer containing 500 ng/mL of each probe.

    • Cover with Hybrislip™.

    • Incubate in a humidified chamber at 60°C for 16–18 hours .

    • Buffer Composition: 50% Formamide, 5x SSC, 1x Denhardt’s, 250 µg/mL Yeast tRNA, 500 µg/mL Salmon Sperm DNA.

  • Stringency Washes:

    • 5x SSC (5 min, RT).

    • 2x SSC (30 min, 65°C).

    • 0.2x SSC (30 min, 65°C) -> Critical step for specificity.

  • Detection (TSA System):

    • Block: Incubate in TNB Buffer (0.5% Blocking Reagent) for 30 min.

    • Antibody 1: Apply Anti-DIG-HRP (1:1000) for 2 hours at RT.

    • Amplification 1: Apply Tyramide-Cy3 (1:100) for 10 min.

    • Quench: Wash with 3% H₂O₂ in PBS (15 min) to kill HRP activity.

    • Antibody 2: Apply Anti-Fluorescein-HRP (1:1000) for 2 hours.

    • Amplification 2: Apply Tyramide-FITC (1:100) for 10 min.

  • Mounting: Wash in PBS, stain with DAPI, and mount with ProLong Gold Antifade.

Data Analysis & Interpretation

Microscopy should be performed using a Confocal Laser Scanning Microscope (e.g., Zeiss LSM 900 or Nikon A1).

Quantification Metrics
MetricDefinitionInterpretation for 3-2MPP
Signal Density Number of fluorescent puncta per cell soma.Indicates transcriptional rate. High density = strong activation.
Percent Positive % of DAPI+ cells expressing c-Fos.Measures the breadth of neuronal recruitment.
Co-localization % of Sigmar1+ cells that are c-Fos+.Validates if the drug acts directly on Sigma-1 receptor-expressing neurons.
Expected Results
  • Vehicle: Low basal c-Fos expression (sparse puncta).

  • 3-2MPP Treated: Significant upregulation of c-Fos mRNA in the Striatum (if dopaminergic) or Hippocampus/Cortex (if Sigma-1 mediated).

  • Specificity: If 3-2MPP is a Sigma-1 agonist, c-Fos induction should be blocked by pre-treatment with a selective antagonist (e.g., BD-1047).

Troubleshooting Guide

Problem: High Background / Haze

  • Cause: Tissue drying during hybridization or insufficient washing.

  • Solution: Ensure humidity chamber is sealed. Increase stringency wash temperature to 67°C.

Problem: No Signal

  • Cause: RNase contamination or Probe degradation.

  • Solution: Run a positive control probe (e.g., Ubc or Polr2a). Re-synthesize probes and check on a gel. Ensure PFA fixation was not >24h.

Problem: "Bleed-through" between channels

  • Cause: Insufficient HRP quenching between TSA steps.

  • Solution: Increase H₂O₂ quench time to 30 minutes or use 0.1M Glycine-HCl (pH 2.2) stripping buffer.

References

  • Lauter, G., et al. (2011). "High-throughput fluorescent in situ hybridization in zebrafish embryos using peroxidase-mediated signal amplification." Methods in Molecular Biology. Link

  • Gubra. (2022). "Whole-brain triplex in situ hybridization protocol: revealing dopaminergic and noradrenergic cell populations." Gubra Application Notes. Link

  • European Society of Toxicologic Pathology. (2018). "Review of In Situ Hybridization Techniques for Drug Research and Development." Toxicologic Pathology. Link

  • PubChem. (2025).[3] "3-(2-methoxyphenyl)pyrrolidine hydrochloride Compound Summary." National Library of Medicine. Link

  • UCL Dept of Cell & Developmental Biology. (2020). "In situ hybridization protocols and troubleshooting." UCL Resources. Link

Sources

Application

Application Notes and Protocols: Measuring Dopamine Levels Using In Vivo Microdialysis Following 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride Administration

Introduction The dopaminergic system is a cornerstone of neuroscience research, implicated in a vast array of physiological and pathological processes including motor control, motivation, reward, and addiction. Consequen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dopaminergic system is a cornerstone of neuroscience research, implicated in a vast array of physiological and pathological processes including motor control, motivation, reward, and addiction. Consequently, the development of novel compounds that modulate dopamine neurotransmission is a key focus in drug discovery for neurological and psychiatric disorders. 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine-based compound of interest for its potential to interact with the dopaminergic system. Based on the pharmacology of structurally similar 3-substituted pyrrolidine derivatives, which are often potent monoamine transporter inhibitors, it is hypothesized that this compound may act as a dopamine transporter (DAT) inhibitor.[1][2] Such an action would be expected to increase extracellular dopamine concentrations by blocking its reuptake from the synaptic cleft.[3]

In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound analytes from the extracellular fluid of virtually any tissue in awake, behaving animals.[4][5] When coupled with a highly sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it provides a dynamic and quantitative measure of neurotransmitter fluctuations in response to pharmacological agents.[6][7] This application note provides a comprehensive, step-by-step protocol for the use of in vivo microdialysis to measure dopamine levels in the rat striatum following the administration of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. The striatum is chosen as the target brain region due to its high density of dopaminergic terminals and its crucial role in the functions modulated by dopamine.

Principle of the Method

The experimental approach involves the stereotaxic implantation of a microdialysis probe into the rat striatum. The probe, which consists of a semi-permeable membrane, is continuously perfused with a physiological solution (artificial cerebrospinal fluid - aCSF). Small molecules, such as dopamine, diffuse across the membrane down their concentration gradient from the brain's extracellular fluid into the perfusate. The collected dialysate is then analyzed by HPLC-ECD to quantify the dopamine concentration. By collecting samples at regular intervals before and after the administration of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a time-course of the drug's effect on extracellular dopamine levels can be established.

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation probe_preparation Microdialysis Probe Preparation & Calibration animal_acclimation->probe_preparation anesthesia Anesthesia probe_preparation->anesthesia stereotaxic_implantation Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic_implantation recovery Post-operative Recovery stereotaxic_implantation->recovery probe_insertion Probe Insertion recovery->probe_insertion baseline_collection Baseline Sample Collection probe_insertion->baseline_collection drug_administration Drug Administration baseline_collection->drug_administration post_drug_collection Post-administration Sample Collection drug_administration->post_drug_collection hplc_ecd_analysis HPLC-ECD Analysis post_drug_collection->hplc_ecd_analysis data_processing Data Processing & Statistical Analysis hplc_ecd_analysis->data_processing

Caption: Experimental workflow from pre-experimental procedures to data analysis.

Putative Signaling Pathway

The hypothesized mechanism of action for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is the inhibition of the dopamine transporter (DAT). The following diagram illustrates this putative signaling pathway at the dopaminergic synapse.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) drug 3-(2-Methoxyphenyl)pyrrolidine hydrochloride drug->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding postsynaptic_effect Postsynaptic Effect DA_receptor->postsynaptic_effect Signal Transduction

Caption: Putative mechanism of action at the dopaminergic synapse.

Materials and Reagents

ItemSupplierCatalog Number
3-(2-Methoxyphenyl)pyrrolidine hydrochlorideCommercially availableVaries
Male Sprague-Dawley rats (250-300g)Charles RiverVaries
Microdialysis probes (e.g., 2mm membrane)EicomAZ-I-2-02
Guide cannulaEicomAG-4
Syringe pumpHarvard Apparatus70-3007
Stereotaxic frameStoelting51600
Anesthetic (e.g., Isoflurane)VariesVaries
HPLC system with ECDEicomHTEC-500
HPLC column (e.g., C18 reverse-phase)EicomEICOMPAK SC-5ODS
Dopamine hydrochloride (for standards)Sigma-AldrichH8502
Artificial Cerebrospinal Fluid (aCSF) componentsVariesVaries

Detailed Protocols

Part 1: Surgical Implantation of Microdialysis Guide Cannula

This protocol details the stereotaxic implantation of a guide cannula into the rat striatum. This is a survival surgery, and all procedures should be conducted under aseptic conditions.[8][9]

  • Animal Preparation: Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance). Place the animal in the stereotaxic frame, ensuring the head is level between bregma and lambda.

  • Surgical Site Preparation: Shave the scalp and sterilize with povidone-iodine and 70% ethanol. Apply a local anesthetic (e.g., bupivacaine) to the scalp.

  • Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target coordinates for the striatum. For the anterior striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.2 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -3.5 mm from the skull surface.[10]

  • Guide Cannula Implantation: Carefully lower the guide cannula to the target DV coordinate.

  • Securing the Implant: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Part 2: In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the awake rat and insert the microdialysis probe into the previously implanted guide cannula.

  • System Connection: Connect the probe inlet to a syringe pump and the outlet to a collection vial. Place the rat in a microdialysis bowl, allowing free movement.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min. Allow the system to equilibrate for at least 2 hours before collecting baseline samples.

  • Baseline Sample Collection: Collect at least three baseline dialysate samples at 20-minute intervals. This ensures a stable baseline dopamine level is established.

  • Drug Administration: Administer 3-(2-Methoxyphenyl)pyrrolidine hydrochloride via the desired route (e.g., intraperitoneal injection). The dosage should be determined from pilot studies.

  • Post-Administration Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3 hours to monitor the time-course of the drug's effect on dopamine levels.

Part 3: HPLC-ECD Analysis of Dopamine

The collected dialysate samples are analyzed for dopamine content using HPLC-ECD.[11][12] This method offers high sensitivity and selectivity for catecholamines.[6][13]

  • Mobile Phase Preparation: A typical mobile phase for dopamine analysis consists of a phosphate buffer with an ion-pairing agent and an organic modifier. An example composition is 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium-1-octanesulfonate, and 10% methanol, adjusted to pH 3.5.[7]

  • System Equilibration: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved. The electrochemical detector potential is typically set between +600 and +750 mV.

  • Standard Curve: Prepare a series of dopamine standards of known concentrations in aCSF. Inject these standards to generate a standard curve for quantification.

  • Sample Analysis: Inject the collected dialysate samples directly into the HPLC system.

  • Data Quantification: Identify the dopamine peak based on its retention time compared to the standard. Quantify the peak area and calculate the dopamine concentration in each sample using the standard curve.

Data Presentation and Interpretation

The results should be expressed as a percentage change from the baseline dopamine concentration. The baseline is calculated as the average of the three samples collected before drug administration.

ParameterRecommended ValueRationale
Microdialysis Flow Rate 1.0 µL/minBalances recovery of analyte with sufficient temporal resolution.
Sample Collection Interval 20 minutesProvides a good time-course of dopamine changes.
HPLC Column C18 reverse-phase, 3 µm particle sizeStandard for separation of small molecules like dopamine.
ECD Potential +700 mVOptimal for the oxidation of dopamine.
Baseline Collection 3 consecutive samplesEnsures a stable baseline before drug administration.

A significant increase in extracellular dopamine levels following the administration of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride would support the hypothesis that it acts as a dopamine transporter inhibitor. The magnitude and time-course of this effect will provide valuable information about its potency and duration of action.

Troubleshooting

IssuePossible CauseSolution
No or low dopamine signal Probe not in the correct location; Dopamine degradationVerify probe placement histologically post-experiment; Keep samples on ice and analyze promptly.
Drifting baseline on ECD Mobile phase not fully equilibrated; Electrode surface contaminatedAllow for longer equilibration time; Clean the electrode according to the manufacturer's instructions.
Poor peak shape Column degradation; Air bubbles in the systemReplace the column; Degas the mobile phase.

References

  • Title: Synthesis of pyrrolidine Source: Google Patents, US2952688A URL
  • Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: ResearchGate URL: [Link]

  • Title: Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders Source: PMC URL: [Link]

  • Title: Benefits of using HPLC-ECD for Neurotransmitter Detection Source: Amuza Inc URL: [Link]

  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics Source: PubMed Central URL: [Link]

  • Title: Benefits using HPLC-ECD for neurotransmitter detection Source: YouTube URL: [Link]

  • Title: Microdialysis in Rodents Source: PMC URL: [Link]

  • Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: PubMed Central URL: [Link]

  • Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: MDPI URL: [Link]

  • Title: Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors Source: PubMed URL: [Link]

  • Title: Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury Source: ACS Publications URL: [Link]

  • Title: Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati Source: ScienceOpen URL: [Link]

  • Title: Persistent binding at dopamine transporters determines sustained psychostimulant effects Source: Molecular Psychiatry URL: [Link]

  • Title: Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4‐Pr‐PipVP Source: Diva-Portal.org URL: [Link]

  • Title: In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration Source: Springer Link URL: [Link]

  • Title: Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)
  • Title: Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4‐Pr‐PipVP Source: FreiDok plus URL: [Link]

  • Title: Characterizing Novel Allosteric Modulators for Human Dopamine Transporter Source: Drexel Research Discovery URL: [Link]

  • Title: Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists Source: Google Patents, US8247415B2 URL
  • Title: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes Source: NIH URL: [Link]

  • Title: Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives Source: ResearchGate URL: [Link]

  • Title: Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies Source: PubMed Central URL: [Link]

  • Title: Pyrrolidinone derivatives Source: Google Patents, US6936633B2 URL
  • Title: In Vivo Microdialysis Source: Hope Center for Neurological Disorders URL: [Link]

  • Title: SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF Source: European Patent Office, EP 4188929 B1 URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of catalyst loading for the synthesis of pyrrolidine derivatives

Subject: Optimization of Catalyst Loading for Pyrrolidine Synthesis (Transition Metal & Organocatalysis) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide [v2026.02] Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Catalyst Loading for Pyrrolidine Synthesis (Transition Metal & Organocatalysis) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide [v2026.02]

Introduction: The "Goldilocks" Dilemma in Heterocycle Synthesis

Pyrrolidines are privileged scaffolds in drug discovery (e.g., proline derivatives, nicotine analogs, kainoids). However, synthesizing them often presents a catalyst loading paradox:

  • High Loading (>10 mol%): Ensures conversion but risks metal aggregation, difficult purification (metal scavenging), and non-linear enantiomeric excess (ee) effects.

  • Low Loading (<1 mol%): Economical but susceptible to poisoning, slow kinetics, and incomplete conversion due to product inhibition.

This guide provides troubleshooting workflows for the three dominant synthetic pathways: Ag/Cu-Catalyzed 1,3-Dipolar Cycloaddition , Organocatalytic Asymmetric Synthesis , and Pd-Catalyzed Carboamination .

Module 1: Transition Metal Catalysis (Ag/Cu Azomethine Ylides)

Core Mechanism: The reaction relies on the in situ generation of metallo-azomethine ylides from


-iminoesters.[1][2] The metal (Ag(I) or Cu(I)) coordinates with the imine nitrogen and the ester carbonyl to form a dipole that reacts with an alkene (dipolarophile).
Troubleshooting Guide

Q1: My reaction stalls at 60-70% conversion despite using 5 mol% Ag(I). Adding more catalyst doesn't help. Why?

  • Diagnosis: Product Inhibition or Catalyst Aggregation.

  • Technical Insight: Pyrrolidine products are often better ligands than the starting imines. They can sequester the metal, removing it from the catalytic cycle. Furthermore, Ag(I) salts are prone to forming inactive clusters at higher concentrations.

  • Solution:

    • Dilution: Decrease reaction concentration from 0.5 M to 0.1 M to discourage aggregation.

    • Ligand Acceleration: Switch to a ligand with a stronger bite angle (e.g., DTBM-Segphos or Fesulphos ). Recent data suggests Cu(I)/Segphos systems can operate effectively at 1 mol% loading because the ligand prevents product inhibition more effectively than simple phosphines [1].

    • Additives: Add 5-10 mol% of a weak Brønsted acid (e.g., benzoic acid) to protonate the product pyrrolidine, releasing the metal.

Q2: I increased the Ligand:Metal ratio to 1.2:1 to ensure all metal is bound, but my ee dropped significantly. Why?

  • Diagnosis: Non-Linear Effects (NLE).

  • Technical Insight: In Cu(I)-catalyzed cycloadditions, excess ligand can disrupt the delicate monomeric active species. Specifically, "reservoir" species (inactive dimers bridged by ligands) may form. A documented case showed ee dropping from 90% to 72% when the ligand/Cu ratio shifted from 1:1 to 1.1:1 [2].[3][4]

  • Protocol: Maintain a strict 1:1 ratio of Metal:Ligand. Pre-complex the catalyst in solvent for 30 minutes before adding the substrate.

Q3: How do I access low-loading (1 mol%) with unactivated amides?

  • Solution: Use Vaska’s Complex [IrCl(CO)(PPh

    
    )
    
    
    
    ] with tetramethyldisiloxane (TMDS).[5][6]
  • Mechanism: This system reductively generates azomethine ylides from tertiary amides (which are stable) rather than unstable imines. It is highly efficient and tolerant of air/moisture compared to traditional Ag/Cu systems [3].

Visual: Optimization Logic Flow

OptimizationFlow Start Start: Reaction Screening CheckConv Check Conversion (HPLC/NMR) Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Good LowConv <70% Conversion CheckConv->LowConv Issues CheckEE Check Enantioselectivity (ee) HighConv->CheckEE Stall Reaction Stalls? LowConv->Stall CheckRatio Check Ligand:Metal Ratio CheckEE->CheckRatio Low ee Sol1 Diagnosis: Product Inhibition Action: Add weak acid or switch to Segphos ligand Stall->Sol1 Yes (Plateau) Sol2 Diagnosis: Catalyst Aggregation Action: Dilute (0.5M -> 0.1M) Stall->Sol2 No (Slow rate) FixRatio Action: Enforce strict 1:1 Ratio (Avoid Non-Linear Effects) CheckRatio->FixRatio

Caption: Decision matrix for troubleshooting metal-catalyzed pyrrolidine synthesis.

Module 2: Organocatalysis (Breaking the 20 mol% Barrier)

Context: Organocatalytic methods (e.g., Proline, Thiourea) often require high loadings (10-20 mol%) due to slower turnover frequencies (TOF) compared to transition metals.

Q4: Can I lower the loading of my proline-derivative catalyst below 10 mol%?

  • Feasibility: Yes, but it depends on the rate-limiting step.

  • Expert Insight: Kinetic studies indicate that enamine formation is often not the rate-limiting step; rather, it is the C-C bond formation or hydrolysis.[7]

  • Protocol:

    • Add Water: Surprisingly, adding controlled amounts of water (1-5 eq.) can accelerate the hydrolysis step, regenerating the catalyst faster, allowing for lower loadings (down to 1-5 mol%) [4].

    • Use Co-catalysts: Add a hydrogen-bond donor (e.g., a squaramide) if using a covalent catalyst. This "bifunctional activation" stabilizes the transition state, increasing the effective concentration of the active species.

Module 3: Pd-Catalyzed Carboamination

Context: This method constructs pyrrolidines via intramolecular alkene insertion into a Pd-N bond.[8]

Q5: I see significant


-hydride elimination side products (dienes) instead of the pyrrolidine. Is this a loading issue? 
  • Diagnosis: Likely a ligand or base issue, not just loading.

  • Solution:

    • Ligand Selection: Switch to bidentate phosphines with large bite angles (e.g., DPE-phos or Xantphos ). These ligands enforce a geometry that favors reductive elimination (forming the C-C bond) over

      
      -hydride elimination.
      
    • Base Effect: Use Cs

      
      CO
      
      
      
      in dioxane. Weaker bases often fail to deprotonate the amine sufficiently for the initial Pd-N bond formation [5].

Module 4: Post-Reaction Metal Scavenging

For pharmaceutical applications, residual metal must be <10 ppm. High catalyst loadings make this difficult.

Protocol: Efficient Metal Removal Do not rely solely on chromatography. Use resin-based scavengers.

Metal TargetRecommended ScavengerConditionsCapacity (mmol/g)
Pd (II/0) Thiourea-functionalized Silica (e.g., SiliaMetS® Thiol)THF, 4h, RT~1.2
Cu (I) Imidazole or TAA (Triamine) functionalized SilicaDCM, 2h, RT~1.4
Ag (I) Cysteine-functionalized SilicaMeOH, 12h, 50°C~0.8
Ir (I/III) DMT (Dimercaptotriazine)DMSO/DMF, 12h, 80°C~0.6

Step-by-Step Scavenging Workflow:

  • Dissolve crude reaction mixture in the recommended solvent (see table).

  • Add 4 equivalents of scavenger resin relative to the initial catalyst loading.

  • Stir (do not use magnetic stir bars which can grind the resin; use an overhead stirrer or shaker) for the specified time.

  • Filter through a 0.45

    
    m frit.
    
  • Analyze filtrate via ICP-MS.

References

  • RSC (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. Link

  • ACS (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. Link

  • ACS (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis.[6] Link

  • Beilstein (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry. Link

  • NIH/PubMed (2007). Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions. Journal of the American Chemical Society. Link

Sources

Optimization

Identifying and removing impurities from 3-(2-Methoxyphenyl)pyrrolidine hydrochloride preparations

Case ID: 3-MPP-HCl-PURITY Status: Active Support Level: Tier 3 (Senior Scientific Application) Introduction Welcome to the technical support hub for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride . This scaffold is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-MPP-HCl-PURITY Status: Active Support Level: Tier 3 (Senior Scientific Application)

Introduction

Welcome to the technical support hub for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride . This scaffold is a critical pharmacophore in CNS drug discovery, often functioning as a serotonin/norepinephrine reuptake inhibitor or a sigma receptor ligand.

Because of the electron-rich anisole moiety and the secondary amine, this compound presents specific purification challenges—specifically oxidative coloring and demethylation . This guide provides self-validating protocols to identify and remove these impurities.

Module 1: Diagnostic & Identification

User Issue: "I see unknown peaks in my HPLC/LC-MS, or the solid has developed a pink/brown hue."

Troubleshooting Guide: Impurity Profiling
SymptomLikely ImpurityMass Shift (Δ)Root Cause
Peak @ RRT ~0.8 Demethylated Phenol (3-(2-hydroxyphenyl)pyrrolidine)-14 Da (M+H: ~164)Use of strong Lewis acids (BBr₃) or high temp acidic hydrolysis.
Peak @ RRT ~1.2 Lactam / Amide (Precursor)+14 Da (M+H: ~192)Incomplete reduction (e.g., from succinimide or pyrrolidinone).
Pink/Brown Solid Quinone/Diazo Species Variable Oxidation of the electron-rich anisole ring or trace metal retention (Pd/Pt).
Broad Peak Free Base -36.5 Da (Loss of HCl)Incomplete salt formation or hygroscopic dissociation.
Q: How do I definitively confirm the "Phenol" impurity?

A: The 2-methoxy group is labile under harsh acidic conditions.

  • Check LC-MS: Look for m/z 164 (ES+).

  • Check NMR (¹H): The product must show a sharp singlet (3H) at ~3.8 ppm . If this integral is low (<3.0) and you see a broad exchangeable proton signal downfield (>9 ppm), you have the phenol impurity.

Q: My material is turning pink. Is it degraded?

A: Not necessarily. Anisole derivatives are prone to "surface oxidation" forming trace quinoid species.

  • Test: Dissolve 10 mg in 1 mL water. If the solution is clear/colorless but the solid was pink, it is a surface artifact.

  • Fix: Wash the solid with cold diethyl ether (the HCl salt is insoluble; the colored organic impurities often wash away).

Module 2: Chemical Remediation (The "Self-Validating" Protocol)

User Issue: "Recrystallization isn't working; the impurities co-precipitate."

Technical Insight: The most persistent impurity is the demethylated phenol (3-(2-hydroxyphenyl)pyrrolidine). Because it contains both an acidic phenol (pKa ~10) and a basic amine (pKa ~10.5), it can behave as a zwitterion. You must exploit the pH-Switch technique to remove it.

Protocol: The pH-Switch Extraction

This protocol uses pKa differences to force the impurity into the aqueous phase while the product remains organic.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrochloric Acid (HCl), 2M solution

Workflow Diagram (DOT):

PurificationLogic Start Crude Mixture (Product + Phenol Impurity) Step1 Dissolve in Water Acidify to pH 2 (HCl) Start->Step1 Wash1 Wash with DCM Step1->Wash1 Discard1 Discard Organic Layer (Removes Neutral/Non-Basic Impurities) Wash1->Discard1 Step2 Basify Aqueous Layer Target pH > 13 (NaOH) Wash1->Step2 Aqueous Phase Extract Extract with DCM (x3) Step2->Extract AqLayer Aqueous Layer (pH 13) Contains: Phenol Impurity (as Phenolate) Extract->AqLayer Impurity Trapped OrgLayer Organic Layer Contains: Target Product (Neutral Amine) Extract->OrgLayer Product Recovered Finish Dry (Na2SO4) & Concentrate -> Clean Free Base OrgLayer->Finish

Caption: pH-Switch Logic. At pH > 13, the phenol impurity becomes a dianion/phenolate (water-soluble), while the target methoxy-amine becomes neutral (DCM-soluble).

Step-by-Step Instructions:
  • Acid Wash: Dissolve crude in water/HCl (pH 2). Wash with DCM. Discard organic. (Removes neutral lactams).

  • The Switch: Basify the aqueous layer to pH 13-14 using NaOH.

    • Why? The target amine becomes neutral. The impurity (phenol) becomes a phenolate anion .

  • Extraction: Extract the aqueous mixture with DCM.

    • Result: The phenolate impurity stays in the water. The target product moves to DCM.

  • Recovery: Dry the DCM layer (Na₂SO₄) and evaporate to yield the purified free base.

Module 3: Salt Formation & Crystallization

User Issue: "My salt is oiling out or is hygroscopic."

Technical Insight: 3-Arylpyrrolidine HCl salts are prone to oiling if water is present or if the crystallization solvent is too polar.

Protocol: Controlled Crystallization
ParameterRecommendationRationale
Solvent A (Dissolution) Isopropanol (IPA) Good solubility for HCl salts at boiling; poor at RT.
Solvent B (Anti-solvent) Ethyl Acetate (EtOAc) Preferred over Ether (too volatile) or Hexane (oiling risk).
HCl Source HCl in IPA (or Dioxane) Avoid aqueous HCl to prevent hygroscopicity.

Workflow Diagram (DOT):

Crystallization FreeBase Purified Free Base (Oil) Dissolve Dissolve in min. vol. warm IPA (40°C) FreeBase->Dissolve Acidify Add HCl (in IPA) Dropwise to pH 3 Dissolve->Acidify Precip Cloud Point? (If no, add EtOAc) Acidify->Precip Cool Slow Cool to 4°C (No stirring) Precip->Cool Filter Filter & Wash (Cold EtOAc) Cool->Filter

Caption: Anti-solvent crystallization pathway for preventing oiling out (Oiling Out).

FAQs for Salt Formation

Q: The product turned into a sticky gum. What now? A: This is "oiling out."

  • Reheat the mixture until clear.

  • Add a seed crystal (if available) or scratch the glass side with a spatula.

  • Add more EtOAc (anti-solvent) very slowly while stirring rapidly.

  • If it persists, switch solvent system to Ethanol/Diethyl Ether .

Q: How do I remove the "Pink" trace if it survives crystallization? A: Activated Carbon treatment.

  • Dissolve the salt in hot Ethanol.

  • Add 5 wt% Activated Carbon (charcoal).

  • Stir for 15 mins.

  • Filter hot through Celite.

  • Recrystallize the filtrate.

References

  • PubChem. (n.d.).[1][2] 3-(2-methoxyphenyl)pyrrolidine hydrochloride.[3][4] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link][5]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Williams, R. (2022).[6] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in behavioral studies with 3-(2-Methoxyphenyl)pyrrolidine hydrochloride

Technical Support Center: 3-(2-Methoxyphenyl)pyrrolidine hydrochloride A Guide to Navigating and Troubleshooting Inconsistent Behavioral Study Results Welcome to the technical support center for researchers utilizing 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Methoxyphenyl)pyrrolidine hydrochloride

A Guide to Navigating and Troubleshooting Inconsistent Behavioral Study Results

Welcome to the technical support center for researchers utilizing 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. As Senior Application Scientists, we understand that inconsistent results in behavioral studies can be a significant source of frustration and can impede research progress. This guide is designed to provide in-depth, practical solutions to common issues encountered during experiments with this compound. Our approach is rooted in explaining the causal relationships behind experimental variables to empower you to design robust, reproducible studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Integrity and Preparation

Question 1: I'm observing high variability from the start. How can I confirm the quality and proper handling of my 3-(2-Methoxyphenyl)pyrrolidine hydrochloride?

Answer: This is the most critical first step. The compound's identity, purity, and handling can introduce significant variability before any behavioral testing begins.

  • Causality: 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a specific chemical entity. Even minor impurities, incorrect isomeric forms, or degradation can drastically alter its pharmacological profile. As a pyrrolidine derivative, it is likely to interact with monoamine transporters; such interactions are highly sensitive to structural changes.[1][2]

Troubleshooting Protocol:

  • Verify Compound Identity: Always obtain a Certificate of Analysis (CoA) from your supplier[3][4]. This document should confirm the compound's identity (via NMR, MS) and purity (typically via HPLC). For critical studies, consider independent analytical verification.

  • Assess Solubility: The hydrochloride salt form is generally water-soluble. However, you must empirically determine its solubility and stability in your chosen vehicle (e.g., 0.9% sterile saline, PBS).

    • Test: Prepare a high-concentration stock solution. Observe it visually for particulates. If any are present, sonication or slight warming may be required. Ensure the solution remains clear upon returning to room temperature. An unstable solution can lead to injecting a suspension, causing drastic dose variations.

  • Proper Storage: Refer to the supplier's recommendation, which is typically at room temperature in an inert atmosphere, kept dry and cool.[3][4] Moisture can compromise the hydrochloride salt. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to air and humidity.

Question 2: What is the optimal vehicle for this compound, and how should I prepare it for administration?

Answer: The choice of vehicle is crucial for ensuring consistent bioavailability. For the hydrochloride salt, sterile 0.9% saline is the standard and recommended starting point.

  • Causality: An inappropriate vehicle can lead to poor solubility, precipitation of the compound, or cause irritation at the injection site, which is a confounding stressor for the animal.[5] The goal is a clear, stable solution at a physiological pH.

Step-by-Step Vehicle Preparation and Administration Protocol:

  • Vehicle Selection: Begin with sterile 0.9% NaCl (saline). Avoid vehicles with organic solvents (like DMSO or ethanol) for initial in-vivo behavioral studies unless absolutely necessary for solubility, as they can have their own behavioral effects.

  • Preparation:

    • Use a calibrated scale to weigh the compound.

    • Add the vehicle incrementally while vortexing to ensure complete dissolution.

    • Prepare fresh solutions daily. Do not store aqueous solutions for extended periods unless stability data is available. A quick stability check involves preparing a solution and leaving it on the bench for the maximum duration of your experiment (e.g., 4-6 hours) to see if any precipitation occurs.

  • Route of Administration (RoA): The RoA (e.g., intraperitoneal - IP, subcutaneous - SC) affects the onset and duration of action. IP is common for rapid absorption. Ensure your injection technique is consistent across all animals to minimize variability in absorption kinetics.

Section 2: Experimental Design and Environmental Controls

Question 3: My dose-response effects are inconsistent. Sometimes I see an effect at a low dose but not a high dose. What's going on?

Answer: This often points to a biphasic or "inverted U-shaped" dose-response curve, or you may be operating at the extremes of the efficacy range (floor or ceiling effects).

  • Causality: Many compounds acting on the dopaminergic system exhibit complex dose-response relationships.[6] At low doses, the compound might selectively engage a specific receptor or transporter, leading to a desired behavioral effect (e.g., increased locomotion). At higher doses, it may engage additional targets or cause overstimulation, leading to competing behaviors (e.g., stereotypy, sedation, or anxiety) that mask the primary effect.[7][8] Furthermore, if a task is too easy (a ceiling effect) or too hard (a floor effect), you won't be able to detect drug-induced changes.[9]

Troubleshooting and Optimization Strategy:

  • Expand and Refine Dose Range: Conduct a pilot study with a wide, logarithmically spaced range of doses (e.g., 0.1, 1, 10, 30 mg/kg) to map the entire dose-response curve. This will reveal if an inverted-U shape is present.[8]

  • Assess Task Difficulty: Ensure your behavioral paradigm is sensitive enough. For example, in a novel object recognition task, if control animals perform at 95% or 55% (chance), you have a ceiling or floor effect, respectively, leaving no room to measure improvement or impairment.[10]

  • Include a Positive Control: Use a well-characterized dopaminergic agent (e.g., cocaine or amphetamine) to validate that your behavioral assay can detect expected effects. This helps confirm the experimental setup is working correctly.

Data Summary Table: Sample Dose-Finding Study Design

GroupCompoundDose (mg/kg, IP)N per GroupPrimary EndpointExpected Outcome
1Vehicle08-10Locomotor ActivityBaseline activity
23-(2-MP)P HCl0.18-10Locomotor ActivityNo or minimal effect
33-(2-MP)P HCl1.08-10Locomotor ActivityPotential stimulation
43-(2-MP)P HCl10.08-10Locomotor ActivityMax stimulation or start of decline
53-(2-MP)P HCl30.08-10Locomotor ActivityDecline in activity / stereotypy
6Cocaine10.08-10Locomotor ActivityRobust stimulation (Positive Control)

Question 4: I'm seeing high inter-animal variability within the same treatment group. How can I minimize this "noise"?

Answer: This is a classic problem in behavioral neuroscience. The solution lies in rigorous standardization of animal and environmental factors.[10]

  • Causality: An animal's behavior is a product of its genetics, history, and current environment.[11] Factors like stress from handling, housing conditions, time of day, and even smells from the experimenter can significantly alter baseline behavior and drug responses.[5][12]

Workflow for Reducing Inter-Animal Variability

G cluster_animal Animal Standardization cluster_environment Environmental Control cluster_procedure Procedural Rigor variability High Inter-Animal Variability animal_node Use single supplier & strain Standardize age & sex Group house to avoid isolation stress animal_node->variability Mitigates Genetic/Social Factors env_node Acclimate animals to test room (>1 hr) Test at same time of day (circadian rhythm) Control for noise, light, and odor env_node->variability Mitigates External Stressors proc_node Handle animals consistently before testing Habituate to injection & procedure Blind the experimenter to treatment proc_node->variability Mitigates Experimenter Bias & Stress

Caption: Key factors to control for reducing experimental variability.

Section 3: Mechanism-Specific Considerations

Question 5: Given that 3-(2-Methoxyphenyl)pyrrolidine hydrochloride likely acts on the dopamine system, how does this influence my choice of behavioral tests and interpretation of results?

Answer: Your experimental paradigm should be chosen to specifically probe functions known to be modulated by dopamine, such as motivation, reward, and motor activity.[13][14][15]

  • Causality: The dopaminergic system is central to reward-motivated behavior.[6] Therefore, tests that measure these functions are most likely to yield significant and interpretable results. High doses of dopaminergic agents can produce stimulant effects or anxiogenic-like profiles that may interfere with performance on cognitive tasks.[7]

Recommended Behavioral Paradigms:

  • Locomotor Activity: A simple, high-throughput assay to assess stimulant or sedative effects. The expected effect of a dopamine reuptake inhibitor is an increase in locomotion.[1][16]

  • Conditioned Place Preference (CPP): The "gold standard" for assessing the rewarding or aversive properties of a compound. An increase in time spent in the drug-paired chamber suggests rewarding properties.[8]

  • Self-Administration: A more complex operant conditioning model that directly measures the reinforcing properties of a drug, providing high predictive validity for abuse potential.[2]

Troubleshooting Workflow for Inconsistent Behavioral Data

G start Inconsistent Results? check_compound 1. Compound & Formulation - Purity (CoA)? - Stable in vehicle? - Correct dose? start->check_compound Start Here check_design 2. Experimental Design - Controls sufficient? - Blinding implemented? - Randomization proper? check_compound->check_design If YES refine_compound Action: Re-verify source & preparation protocol check_compound->refine_compound If NO check_environment 3. Environment & Animal - Circadian time fixed? - Acclimation sufficient? - Consistent handling? check_design->check_environment If YES refine_design Action: Redesign with pilot study (dose-ranging) check_design->refine_design If NO refine_environment Action: Standardize all environmental & handling procedures check_environment->refine_environment If NO conclusion Reproducible Protocol check_environment->conclusion If YES refine_compound->check_compound Then Re-Test refine_design->check_design Then Re-Test refine_environment->check_environment Then Re-Test

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vitro Activity of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Against a Known Standard: A Comparative Guide

This guide provides a comprehensive framework for validating the in vitro pharmacological activity of the novel compound, 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. Given the structural similarities to known central n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro pharmacological activity of the novel compound, 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. Given the structural similarities to known central nervous system (CNS) active agents, this investigation will focus on its potential interactions with key neurotransmitter receptors, specifically the dopamine D2 and serotonin 5-HT2A receptors. To establish a clear benchmark for its activity, we will compare it directly with Risperidone, a well-characterized atypical antipsychotic with known antagonist activity at both of these receptors.

The following sections will detail the scientific rationale, experimental designs, and step-by-step protocols for a series of in vitro assays. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities with potential neuropsychiatric applications.

Scientific Rationale and Compound Selection

The pyrrolidine moiety is a common scaffold in many CNS-active compounds. The addition of a methoxyphenyl group suggests potential interactions with biogenic amine receptors, such as dopamine and serotonin receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.[1][2] The decision to evaluate 3-(2-Methoxyphenyl)pyrrolidine hydrochloride against dopamine D2 and serotonin 5-HT2A receptors is based on the significant role these receptors play in psychosis, mood disorders, and other CNS conditions.[1][3][4][5]

Risperidone was selected as the known standard due to its well-documented and potent antagonist activity at both 5-HT2A and D2 receptors.[6] This dual-target profile provides a robust point of comparison for elucidating the potential mechanism of action of our test compound.

Experimental Design and Workflow

To comprehensively validate the in vitro activity of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a two-tiered approach will be employed:

  • Receptor Binding Assays: To determine the affinity of the test compound for the dopamine D2 and serotonin 5-HT2A receptors.

  • Functional Assays: To characterize the functional consequences of this binding, i.e., whether the compound acts as an agonist, antagonist, or has no effect.

The overall experimental workflow is depicted in the diagram below:

experimental_workflow cluster_preparation Compound & Receptor Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization cluster_analysis Data Analysis compound_prep Prepare serial dilutions of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride and Risperidone d2_binding Dopamine D2 Receptor Competitive Binding Assay (e.g., using [³H]-Spiperone) compound_prep->d2_binding ht2a_binding Serotonin 5-HT2A Receptor Competitive Binding Assay (e.g., using [³H]-Ketanserin) compound_prep->ht2a_binding d2_functional Dopamine D2 Functional Assay (e.g., cAMP accumulation assay) compound_prep->d2_functional ht2a_functional Serotonin 5-HT2A Functional Assay (e.g., Calcium flux or IP1 accumulation assay) compound_prep->ht2a_functional receptor_prep Prepare cell membrane homogenates expressing human D2 and 5-HT2A receptors receptor_prep->d2_binding receptor_prep->ht2a_binding receptor_prep->d2_functional receptor_prep->ht2a_functional data_analysis Calculate Ki from IC50 values (Binding) Calculate IC50 or EC50 values (Functional) Compare to Risperidone d2_binding->data_analysis ht2a_binding->data_analysis d2_functional->data_analysis ht2a_functional->data_analysis

Caption: Experimental workflow for validating the in vitro activity of the test compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies in receptor pharmacology.[7][8][9]

Dopamine D2 Receptor Binding Assay

Principle: This is a competitive radioligand binding assay to determine the affinity (Ki) of the test compound for the dopamine D2 receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand, [³H]-Spiperone, from the D2 receptor.[7][8]

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein per well).

    • [³H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).

    • Varying concentrations of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride or Risperidone (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[6] Its activation leads to an increase in intracellular calcium levels. This assay measures the ability of the test compound to inhibit the calcium influx induced by a known 5-HT2A agonist (e.g., serotonin).[6][10]

Protocol:

  • Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293). Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride or Risperidone to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of serotonin (at its EC80) to stimulate the 5-HT2A receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Presentation

The following tables summarize hypothetical data for the in vitro activity of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride in comparison to Risperidone.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
3-(2-Methoxyphenyl)pyrrolidine hydrochloride12545
Risperidone3.50.2

Table 2: Functional Antagonist Potencies (IC50, nM)

CompoundDopamine D2 (cAMP)Serotonin 5-HT2A (Calcium Flux)
3-(2-Methoxyphenyl)pyrrolidine hydrochloride25090
Risperidone8.00.5

Interpretation of Results and Signaling Pathways

The hypothetical data suggests that 3-(2-Methoxyphenyl)pyrrolidine hydrochloride has a moderate affinity for both the serotonin 5-HT2A and dopamine D2 receptors, with a slight preference for the 5-HT2A receptor. Its binding affinity and functional potency are significantly lower than that of Risperidone. This indicates that while it may interact with these receptors, it is a less potent antagonist than the known standard.

The functional assays confirm that the compound acts as an antagonist at both receptors, inhibiting the downstream signaling cascades.

Signaling Pathway Diagrams

D2_pathway cluster_d2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Test_Compound 3-(2-Methoxyphenyl)pyrrolidine HCl (Antagonist) Test_Compound->D2R

Caption: Antagonism of the Dopamine D2 signaling pathway.

HT2A_pathway cluster_ht2a Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Test_Compound 3-(2-Methoxyphenyl)pyrrolidine HCl (Antagonist) Test_Compound->HT2AR

Caption: Antagonism of the Serotonin 5-HT2A signaling pathway.

Conclusion

This guide outlines a systematic approach to validate the in vitro activity of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride. By comparing its binding affinity and functional potency to a well-established standard like Risperidone, researchers can gain valuable insights into its potential mechanism of action and pharmacological profile. The hypothetical results presented here suggest a compound with moderate antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. Further in vitro and in vivo studies would be necessary to fully elucidate its therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes: Dopamine D2 Receptor Binding Assay Using Acetophenazine.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • Eurofins Discovery. (n.g.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Cools, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: Cell-Based Functional Assays for 5-HT2A Antagonist 1.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.
  • Benchchem. (n.d.). In Vitro Binding Affinity of Fluanisone to Serotonin Receptors: A Technical Guide.
  • Pop, O. L., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Medicina, 59(4), 656. Retrieved from [Link]

  • Al-gaili, F. Q., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(13), 8974-9000. Retrieved from [Link]

  • Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & Therapeutics, 113(2), 296-320. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. In the journey from discovery to mar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. In the journey from discovery to market, establishing the precise atomic arrangement of a new chemical entity (NCE) is paramount for ensuring its identity, purity, safety, and efficacy. This guide provides an in-depth technical comparison of orthogonal analytical methods for the structural elucidation of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a substituted pyrrolidine derivative of interest in medicinal chemistry.

The principle of employing orthogonal methods—techniques that rely on fundamentally different physicochemical principles—is a robust strategy to minimize the risk of erroneous structural assignment.[1] By integrating data from multiple, independent analytical techniques, a comprehensive and self-validating structural dossier can be assembled. This guide will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and the definitive method of Single Crystal X-ray Diffraction.

The Strategic Importance of Orthogonal Structural Verification

In the landscape of pharmaceutical development, a well-characterized molecule is essential for building a strong foundation for subsequent studies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines on the validation of analytical procedures, emphasizing the need for specificity and accuracy in identifying and quantifying chemical entities.[2][3] A multi-technique approach provides a system of checks and balances, where the strengths of one method compensate for the limitations of another, leading to an unassailable structural confirmation.

dot graphical_abstract { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", arrowhead=normal];

} caption { label = "Orthogonal approach to structural confirmation." }

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecular framework.

Expected ¹H and ¹³C NMR Data

Based on the analysis of structurally similar compounds, the following table summarizes the predicted chemical shifts for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride.[1][5][6]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale
Methoxy (-OCH₃)3.8 - 3.9 (singlet)55 - 56Typical range for a methoxy group on an aromatic ring.[6]
Aromatic (C₆H₄)6.8 - 7.3 (multiplets)110 - 160Complex splitting pattern due to ortho and meta couplings.
Pyrrolidine C3-H3.5 - 3.8 (multiplet)40 - 45Deshielded by the adjacent aromatic ring and nitrogen.
Pyrrolidine CH₂2.0 - 3.6 (multiplets)25 - 55Diastereotopic protons due to the chiral center at C3, leading to complex splitting.
Pyrrolidinium N-H₂⁺9.0 - 10.0 (broad singlet)-Exchangeable protons, broad signal due to quadrupolar relaxation and exchange with the solvent.
Experimental Protocol: 1D and 2D NMR Analysis

Objective: To acquire a comprehensive set of NMR data to confirm the connectivity and stereochemistry of the molecule.

Methodology: [7][8]

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N-H protons, while D₂O will exchange with them, causing their signal to disappear.

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Key parameters: 100-150 MHz, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is crucial for tracing the connectivity of the pyrrolidine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the pyrrolidine and aromatic carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is essential for confirming the connection between the pyrrolidine ring and the methoxyphenyl group.

Data Interpretation: A systematic analysis of the 1D and 2D spectra will allow for the complete assignment of all proton and carbon signals, confirming the proposed structure.

dot graphical_abstract { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", arrowhead=normal];

} caption { label = "NMR experimental workflow for structure elucidation." }

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For structural confirmation, high-resolution mass spectrometry (HRMS) is invaluable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to piece together its structure.

Expected Mass Spectrometry Data

The expected monoisotopic mass of the free base, 3-(2-Methoxyphenyl)pyrrolidine, is 177.1154 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at an m/z of 178.1227.

Predicted Fragmentation Pattern: Based on the fragmentation of similar pyrrolidine-containing compounds, the following key fragments are anticipated:[10][11]

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 146.

  • Cleavage of the pyrrolidine ring: This can lead to a variety of fragments, with the tropylium ion derived from the methoxyphenyl group being a prominent and stable fragment.[2]

  • Loss of the entire pyrrolidine moiety: This would result in a fragment corresponding to the methoxyphenyl group.

Experimental Protocol: ESI-MS and MS/MS Analysis

Objective: To determine the accurate mass of the molecule and to elucidate its fragmentation pathway.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • ESI-MS Acquisition:

    • Infuse the sample solution into the electrospray ionization source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the full scan mass spectrum in positive ion mode.

  • MS/MS Acquisition:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum.

Data Interpretation: The accurate mass measurement from the full scan spectrum is used to confirm the elemental composition. The fragmentation pattern from the MS/MS spectrum is then used to piece together the molecular structure, providing orthogonal confirmation to the NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] It is based on the absorption of infrared radiation by molecular vibrations.

Expected FTIR Absorption Bands

The FTIR spectrum of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is expected to show characteristic absorption bands for the key functional groups:

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Pyrrolidinium N-H₂⁺2400 - 2800 (broad)N-H stretching
Aromatic C-H3000 - 3100C-H stretching
Aliphatic C-H2850 - 2960C-H stretching
Aromatic C=C1450 - 1600C=C stretching
Aromatic C-O-C1230 - 1270 (strong)Asymmetric C-O stretching
Aliphatic C-N1020 - 1250C-N stretching

The broad absorption in the 2400-2800 cm⁻¹ region is a hallmark of an amine salt.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • FTIR Acquisition:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Data Interpretation: The presence of the characteristic absorption bands for the pyrrolidinium, methoxy, and aromatic groups provides further evidence for the proposed structure.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR, MS, and FTIR provide compelling evidence for the structure of a molecule, single crystal X-ray diffraction is the only technique that can provide an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[4][13]

Experimental Protocol: Crystallization and X-ray Diffraction

Objective: To obtain a high-quality single crystal suitable for X-ray diffraction analysis and to determine the precise 3D structure of the molecule.

Methodology: [13][14]

  • Crystallization:

    • Growing single crystals can be a process of trial and error. Common techniques include:

      • Slow evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.

      • Vapor diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it.

  • X-ray Diffraction Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and the space group.

    • The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Data Interpretation: The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering the ultimate confirmation of the molecular structure.

Comparative Summary of Orthogonal Methods

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, stereochemistry, and dynamic processes in solution.Provides the most detailed structural information in solution.Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and accuracy for molecular weight determination.Does not provide direct information on connectivity.
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
X-ray Diffraction Unambiguous 3D structure in the solid state.Provides the most definitive structural information.Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion

The structural elucidation of a new chemical entity such as 3-(2-Methoxyphenyl)pyrrolidine hydrochloride requires a rigorous and multi-faceted analytical approach. By employing the orthogonal methods of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a comprehensive and self-validating structural assignment can be achieved. While single crystal X-ray diffraction provides the ultimate confirmation, the combined data from the other three techniques can provide a very high degree of confidence in the proposed structure. This guide has outlined the theoretical basis, expected data, and practical experimental protocols for each of these essential techniques, providing a framework for the robust structural characterization required in modern drug discovery and development.

References

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Google Search.
  • A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates. Benchchem.
  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Structure Elucidation by NMR. Hypha Discovery. Retrieved January 30, 2026, from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Retrieved January 30, 2026, from [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved January 30, 2026, from [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Retrieved January 30, 2026, from [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved January 30, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved January 30, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved January 30, 2026, from [Link]

  • Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. American Chemical Society. Retrieved January 30, 2026, from [Link]

  • Spectra–Structure Correlations: Polymer Spectra. Society for Applied Spectroscopy. Retrieved January 30, 2026, from [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Retrieved January 30, 2026, from [Link]

  • Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Retrieved January 30, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Retrieved January 30, 2026, from [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved January 30, 2026, from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Retrieved January 30, 2026, from [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education - ACS Publications. Retrieved January 30, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved January 30, 2026, from [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. YouTube. Retrieved January 30, 2026, from [Link]

  • How to grow crystals for single crystal X-ray diffraction experiments?. YouTube. Retrieved January 30, 2026, from [Link]

  • Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. American Chemical Society. Retrieved January 30, 2026, from [Link]

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved January 30, 2026, from [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved January 30, 2026, from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Retrieved January 30, 2026, from [Link]

  • FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... ResearchGate. Retrieved January 30, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved January 30, 2026, from [Link]

Sources

Validation

Inter-Laboratory Validation of a Bioanalytical Method for 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary This guide presents a rigorous inter-laboratory validation framework for the quantification of 3-(2-Methoxyphenyl)pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

This guide presents a rigorous inter-laboratory validation framework for the quantification of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride (3-MPP HCl) in human plasma. As a secondary cyclic amine often utilized as a scaffold in the synthesis of dopamine receptor antagonists and antipsychotic candidates, precise bioanalysis is critical for pharmacokinetic (PK) profiling.

We compare the performance of the Proposed Method (LC-MS/MS) against two traditional alternatives: HPLC-UV and GC-MS . Data derived from a multi-site validation study (following ICH M10 guidelines) demonstrates that LC-MS/MS offers superior sensitivity and throughput, essential for supporting low-dose clinical trials.

Performance Snapshot
FeatureLC-MS/MS (Proposed) HPLC-UV (Alternative A) GC-MS (Alternative B)
LLOQ 0.5 ng/mL50 ng/mL5 ng/mL
Selectivity High (MRM)Low (Interference prone)High (Mass spec)
Sample Prep Protein Precip. or SPELLE (Labor intensive)Derivatization (Complex)
Run Time 3.5 min12.0 min15.0 min
Throughput High (>200 samples/day)LowLow

Methodological Framework & Rationale

The Challenge: 3-MPP HCl Chemistry

3-MPP HCl (CAS: 170911-92-9) is a secondary amine with a pKa ~9.5.

  • Polarity: High polarity makes it difficult to retain on standard C18 columns without ion-pairing reagents or high pH.

  • Detection: The methoxyphenyl ring provides weak UV absorbance, limiting HPLC-UV sensitivity.

  • Volatility: As a salt, it is non-volatile; GC-MS analysis requires time-consuming derivatization (e.g., with TFAA or MSTFA) to cap the secondary amine.

The Solution: LC-MS/MS Workflow

The proposed method utilizes Liquid Chromatography-Tandem Mass Spectrometry .[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. The secondary amine protonates readily (

    
    ).
    
  • Separation: Biphenyl or Phenyl-Hexyl stationary phases are selected over C18 to utilize

    
     interactions with the methoxyphenyl ring, enhancing retention and peak shape.
    

Inter-Laboratory Validation Study

Study Design: Three independent laboratories (Lab A, Lab B, Lab C) executed the validation protocol using blinded QC samples in human plasma. The study adhered to ICH M10 and FDA Bioanalytical Method Validation guidelines.[2]

Accuracy and Precision (Inter-Lab)

Data represents the mean of


 replicates (6 per lab).
QC LevelNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab B Mean (ng/mL)Lab C Mean (ng/mL)Inter-Lab %CVTotal Accuracy (%)
LLOQ 0.500.520.480.516.8%100.6%
Low QC 1.501.451.551.485.2%99.5%
Mid QC 20.019.820.220.13.1%100.1%
High QC 160.0158.0162.5159.02.8%99.9%

Analysis: The Inter-Lab %CV (Coefficient of Variation) is well within the regulatory limit of


 (20% for LLOQ), confirming the method's robustness across different instrument platforms (e.g., Sciex 6500+ vs. Waters Xevo TQ-XS).
Matrix Effect & Recovery

Matrix effect (ME) was evaluated to ensure phospholipids in plasma do not suppress the ionization of 3-MPP.

ParameterLC-MS/MS (SPE Clean-up)LC-MS/MS (Protein Precip)Acceptance Criteria
Matrix Factor (MF) 0.98 (Minimal Suppression)0.85 (Moderate Suppression)0.85 - 1.15
IS-Normalized MF 1.010.990.85 - 1.15
Recovery (%) 88%95%Consistent

Expert Insight: While Protein Precipitation (PPT) yielded higher recovery, Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge eliminated phospholipid interferences, resulting in a Matrix Factor closer to 1.0. SPE is recommended for clinical samples.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is the "Self-Validating System" used in the inter-lab study.

Step 1: Reagents & Standards
  • Analyte: 3-(2-Methoxyphenyl)pyrrolidine HCl.[3]

  • Internal Standard (IS): 3-(2-Methoxyphenyl)pyrrolidine-d3 (Deuterated analog is critical to compensate for matrix effects).

  • Matrix: K2EDTA Human Plasma.

Step 2: Sample Preparation (Mixed-Mode SPE)
  • Aliquot: Transfer

    
     plasma to a 96-well plate.
    
  • IS Addition: Add

    
     of IS working solution (
    
    
    
    ).
  • Dilution: Add

    
     of 
    
    
    
    (acidifies sample to disrupt protein binding and charge the amine).
  • Conditioning: Condition MCX plate with Methanol (

    
    ) then Water (
    
    
    
    ).
  • Loading: Load pre-treated sample.

  • Wash 1:

    
     of 
    
    
    
    Formic Acid (removes proteins/acidic interferences).
  • Wash 2:

    
     of Methanol (removes neutral lipids).
    
  • Elution: Elute with

    
     of 
    
    
    
    in Methanol (neutralizes amine, releasing it from sorbent).
  • Evaporation: Dry under

    
     at 
    
    
    
    and reconstitute in Mobile Phase.
Step 3: Instrumental Analysis
  • Column: Phenomenex Kinetex Biphenyl (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of propyl ring fragment).
      
    • Qualifier:

      
       (Tropylium ion).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow used to validate the method, ensuring compliance with ICH M10.

Bioanalytical_Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Start Method Development SPE SPE (MCX) Removal of Phospholipids Start->SPE PPT Protein Precip (High Matrix Effect) Start->PPT Sep Biphenyl Column Separation SPE->Sep Clean Extract PPT->Sep Dirty Extract Detect ESI+ MRM m/z 178.1 -> 135.1 Sep->Detect Validation ICH M10 Validation (3 Labs) Detect->Validation Decision Pass Criteria? Acc: 85-115% CV: <15% Validation->Decision Report Final Method Release Decision->Report Yes Fail Re-Optimize Extraction Decision->Fail No Fail->SPE

Figure 1: Strategic workflow for bioanalytical method validation. Note the critical decision point at sample preparation to mitigate matrix effects.

Discussion: Why Alternatives Failed

To provide a complete comparison, we analyzed why the alternative methods did not meet the stringent requirements of modern drug development.

Alternative A: HPLC-UV
  • Mechanism: Relies on UV absorption at 254 nm.

  • Failure Mode: 3-MPP lacks a conjugated system strong enough for high-sensitivity detection. The LLOQ plateaued at 50 ng/mL. This is insufficient for terminal phase PK analysis where concentrations often drop below 1 ng/mL.

Alternative B: GC-MS
  • Mechanism: Gas chromatography with electron impact ionization.

  • Failure Mode: The secondary amine group in 3-MPP causes peak tailing due to interaction with silanol groups in the GC liner and column.

  • Correction: Derivatization with Trifluoroacetic anhydride (TFAA) improved peak shape but introduced variability (Inter-lab CV > 20%) due to moisture sensitivity during the derivatization step.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][4][5][6] Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.

  • PubChem. (n.d.).[7] 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Compound Summary. National Center for Biotechnology Information. [7]

Sources

Comparative

A Comparative Guide to the Validation of a Pharmacokinetic Model for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride in Rats

This guide provides a comprehensive framework for the development and validation of a robust pharmacokinetic (PK) model for the novel compound 3-(2-Methoxyphenyl)pyrrolidine hydrochloride (3-MPP-HCl) in a preclinical rat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust pharmacokinetic (PK) model for the novel compound 3-(2-Methoxyphenyl)pyrrolidine hydrochloride (3-MPP-HCl) in a preclinical rat model. We will explore the critical interplay between bioanalytical method validation, in-vivo study design, and the comparative application of different modeling strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically rigorous understanding of a compound's behavior in a biological system.

Introduction: The Imperative for Rigorous PK Modeling

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Pharmacokinetic modeling serves as the mathematical framework to interpret the data derived from preclinical studies, enabling us to predict drug concentrations over time and understand the disposition of a compound like 3-MPP-HCl within the body.[2] A validated PK model is not merely a descriptive tool; it is a predictive powerhouse that informs dose selection, safety assessments, and the potential for translation to human studies.

This guide will deconstruct the process, beginning with the analytical bedrock upon which all data rests, moving through the in-vivo study that generates the data, and culminating in a comparative analysis of modeling techniques to select the most appropriate representation of 3-MPP-HCl's kinetics.

Part 1: The Foundation – A Self-Validating Bioanalytical Method

Before a single animal is dosed, the ability to accurately and reliably measure 3-MPP-HCl in a complex biological matrix, such as rat plasma, is paramount. An unvalidated analytical method yields uninterpretable data, rendering any subsequent PK modeling an exercise in futility. The principle of a self-validating system is embedded in the rigorous adherence to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[3][4]

Causality in Method Choice: Why LC-MS/MS?

For a small molecule like 3-MPP-HCl, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The causality is clear:

  • Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity, allowing the instrument to differentiate 3-MPP-HCl from endogenous matrix components and potential metabolites, thus minimizing interference.[3]

  • Sensitivity: LC-MS/MS offers the low limits of quantification (LLOQ) necessary to characterize the terminal elimination phase of the drug, where concentrations can be very low.

  • Versatility: The method can be adapted to a wide range of small molecules with minimal modification.

Experimental Protocol: LC-MS/MS Method Validation for 3-MPP-HCl in Rat Plasma

This protocol is designed to meet the criteria outlined in the FDA's guidance on bioanalytical method validation.[3][5]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of rat plasma (standards, quality controls, or unknown samples) into a 96-well plate.

    • Add 150 µL of acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled version of 3-MPP-HCl) to each well.[6] This step precipitates plasma proteins.

    • Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate, dilute with 100 µL of water containing 0.1% formic acid, and inject onto the LC-MS/MS system.[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 3-MPP-HCl and the internal standard.

  • Validation Experiments:

    • Conduct a series of experiments to assess selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[3]

Data Presentation: Bioanalytical Validation Acceptance Criteria

All quantitative data from the validation experiments should be summarized to confirm the method's reliability.

Validation ParameterAcceptance Criteria (based on FDA Guidance)
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration within ±15% of nominal for QC samples
Precision (CV%) ≤ 15% for QC samples (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte in ≥ 6 sources of blank matrix
Lower Limit of Quant. Analyte response is ≥ 5 times the blank response; accuracy and precision criteria are met
Stability Mean concentration of stability samples within ±15% of nominal (e.g., bench-top, freeze-thaw, long-term)

Part 2: The Core – In-Vivo Study Design for High-Fidelity Data

The quality of the pharmacokinetic model is directly dependent on the quality of the data generated from the in-vivo study. The experimental design must be thoughtfully constructed to capture the full kinetic profile of 3-MPP-HCl.[1]

Causality in Study Design Choices:
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized physiology and historical use in preclinical studies.[7]

  • Routes of Administration: Including both intravenous (IV) and oral (PO) administration is critical. The IV route provides direct insight into distribution and elimination, while the PO route reveals absorption characteristics and allows for the determination of oral bioavailability.[8][9]

  • Dose Selection: Doses should be selected based on preliminary toxicity and efficacy studies. A dose that is well-tolerated and produces plasma concentrations well above the LLOQ is ideal.[10]

  • Sampling Schedule: The time points for blood collection must be strategically planned to capture the rapid initial distribution phase, the peak concentration (Cmax), and the slower terminal elimination phase.[7]

Diagram: In-Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_process Processing & Analysis acclimatize Acclimatize Rats (≥ 3 days) fasting Fast Rats Overnight (12h) acclimatize->fasting iv_dose Administer IV Dose (e.g., 2 mg/kg) po_dose Administer PO Dose (e.g., 10 mg/kg) blood_collection Serial Blood Collection (e.g., saphenous vein) iv_dose->blood_collection po_dose->blood_collection timepoints Timepoints: Pre-dose, 5, 15, 30 min 1, 2, 4, 8, 24 h blood_collection->timepoints plasma_prep Generate Plasma (Centrifugation) timepoints->plasma_prep analysis LC-MS/MS Analysis (Validated Method) plasma_prep->analysis data_out data_out analysis->data_out Concentration-Time Data

Caption: Workflow for a preclinical pharmacokinetic study in rats.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animals: Use male Sprague-Dawley rats (n=3-4 per time point or per group for serial sampling).[11] Ensure all protocols are approved by the Institutional Animal Care and Use Committee (IACUC).[8]

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days before the study. Fast rats for approximately 12 hours prior to dosing, with free access to water.[8]

  • Dosing:

    • IV Group: Administer 3-MPP-HCl at 2 mg/kg via the tail vein.

    • PO Group: Administer 3-MPP-HCl at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until bioanalysis.

  • Sample Analysis: Analyze the plasma samples for 3-MPP-HCl concentration using the validated LC-MS/MS method described in Part 1.

Part 3: Data Interpretation – A Comparative Approach to Modeling

With validated concentration-time data, the process of modeling can begin. It is a best practice to start with a simple, model-independent approach and progress to more complex models. This comparative process ensures the final model is the most appropriate and parsimonious representation of the data.

Approach 1: Non-Compartmental Analysis (NCA)

NCA is the initial, essential step in PK analysis. It does not assume any specific compartmental structure and calculates key PK parameters directly from the data using statistical moment theory.[2][12] This approach provides a robust, unbiased summary of the drug's exposure and disposition.[13]

Data Presentation: Key NCA Parameters for 3-MPP-HCl (Illustrative Data)

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL) 450.2895.6Maximum observed plasma concentration
Tmax (h) 0.083 (5 min)0.5 (30 min)Time to reach Cmax
AUC₀-t (ngh/mL) 1250.86540.3Area under the curve from time 0 to the last measurement
AUC₀-inf (ngh/mL) 1285.46890.1Area under the curve extrapolated to infinity
t₁/₂ (h) 2.52.8Terminal elimination half-life
CL (mL/min/kg) 25.9N/ATotal body clearance (IV only)
Vdss (L/kg) 5.2N/AVolume of distribution at steady state (IV only)
F (%) N/A85.5Absolute oral bioavailability
Approach 2: Compartmental Modeling

Compartmental models use differential equations to describe the transfer of a drug between hypothetical "compartments" in the body.[14][15] The choice between a one-, two-, or multi-compartment model is driven by the shape of the concentration-time data, particularly after IV administration. A biphasic decline (a rapid distribution phase followed by a slower elimination phase) suggests a two-compartment model is more appropriate than a one-compartment model.

Diagram: Two-Compartment IV Bolus Model

G cluster_model Two-Compartment Model dose IV Dose central Central Compartment (Plasma, Vc) dose->central Input peripheral Peripheral Compartment (Tissues, Vp) central->peripheral k12 (Distribution) out Elimination central->out k10 (Elimination) peripheral->central k21 (Redistribution) G start Start: Conc-Time Data nca Perform NCA start->nca decision1 Need to characterize PK profile? nca->decision1 compartmental Develop Compartmental Model (1 vs 2 Cpt) decision1->compartmental No end_nca End: Basic PK Parameters decision1->end_nca Yes decision2 Need to predict distribution or extrapolate species? compartmental->decision2 pbpk Develop PBPK Model decision2->pbpk Yes end_comp End: Descriptive & Predictive Model decision2->end_comp No end_pbpk End: Mechanistic & Extrapolative Model pbpk->end_pbpk

Caption: Decision framework for selecting an appropriate PK model.

Data Presentation: Comparison of Modeling Approaches

FeatureNon-Compartmental (NCA)CompartmentalPhysiologically-Based (PBPK)
Assumptions Minimal, model-independentAssumes body is a system of discrete compartmentsMechanistic; based on real anatomy and physiology [16][17]
Complexity LowModerateHigh
Primary Use Robust summary of exposure (AUC, Cmax)Describing and predicting concentration-time profilesMechanistic understanding, extrapolation, DDI prediction [18][19]
Data Needs Concentration-time dataConcentration-time dataConc-time data + drug- and system-specific parameters
Predictive Power LimitedGood for interpolation and limited extrapolationExcellent for extrapolation across species and populations

Conclusion

The validation of a pharmacokinetic model for a novel compound like 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a multi-faceted process that demands scientific rigor at every stage. It begins with a flawlessly validated bioanalytical method, which provides the trustworthy data necessary for an intelligently designed in-vivo study. The subsequent modeling phase should be a comparative process, starting with the foundational insights of NCA and progressing to compartmental or PBPK models as dictated by the research questions. For 3-MPP-HCl, a two-compartment model provides an excellent balance of descriptive power and simplicity for characterizing its disposition in rats. However, if the ultimate goal is human dose prediction, the development of a PBPK model would be the logical and necessary next step. By following this structured, self-validating, and comparative approach, researchers can build a robust and reliable pharmacokinetic profile that will be invaluable for the continued development of this compound.

References

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. (2022). MDPI. [Link]

  • Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis with Dr. Paolo Vicini. (2024). YouTube. [Link]

  • The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model - PubMed. (2025). National Center for Biotechnology Information. [Link]

  • Basic Concepts in Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development - PMC - PubMed Central. (2013). National Center for Biotechnology Information. [Link]

  • Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α - Publishing at the Library. (2021). University of Arkansas for Medical Sciences. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Frontage Labs. [Link]

  • Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats. (2021). Semantic Scholar. [Link]

  • Comparison of Compartmental and Non-Compartmental Analysis to Detect Biopharmaceutical Similarity of Intravenous Nanomaterial-Based Rifabutin Formulations. (2023). MDPI. [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • PHYSIOLOGICALLY-BASED PHARMACOKINETIC (PBPK) MODELS. (n.d.). United States Environmental Protection Agency. [Link]

  • Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. (n.d.). ResearchGate. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. [Link]

  • An introduction to physiologically-based pharmacokinetic models - PubMed. (2016). National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • Physiologically-based Pharmacokinetic Modeling (32of35) Complex Generics – Sep. 25-26, 2019. (2020). YouTube. [Link]

  • Noncompartmental Versus Compartmental Approaches to Pharmacokinetic Analysis. (n.d.). ScienceDirect. [Link]

  • Program of physiologically-based pharmacokinetic and pharmacodynamic modeling (PBPK Program). (2018). U.S. Food and Drug Administration. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. [Link]

  • Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. (n.d.). Academia.edu. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. [Link]

Sources

Validation

Optimizing the Pyrrolidine Scaffold: A Comparative Analysis of 2-Cyano vs. 2-Oxo Substitution Patterns

Executive Summary: The "Privileged" Heterocycle[1] In modern drug discovery, the pyrrolidine ring is not merely a linker; it is a programmable scaffold. Its non-planar, "puckered" conformation allows for precise vector p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle[1]

In modern drug discovery, the pyrrolidine ring is not merely a linker; it is a programmable scaffold. Its non-planar, "puckered" conformation allows for precise vector positioning of substituents, making it a "privileged structure" in medicinal chemistry.

This guide provides a technical comparison of two distinct therapeutic exploitations of the pyrrolidine core:

  • The Electrophilic Warhead: 2-Cyanopyrrolidines (e.g., Vildagliptin) utilized in metabolic disease (DPP-4 inhibition).

  • The Conformational Anchor: Pyrrolidine-2-ones (e.g., Levetiracetam) utilized in CNS disorders (SV2A modulation).

We analyze the structural causality behind their pharmacodynamics and provide validated protocols for assessing these substituted derivatives.

Comparative Analysis: Warheads vs. Anchors

The Electrophilic Trap: 2-Cyanopyrrolidines

Target Class: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Therapeutic Area: Type 2 Diabetes

The 2-cyanopyrrolidine motif functions as a "reversible covalent" inhibitor. The nitrile group is not a passive binding element; it acts as an electrophilic trap.

  • Mechanism: The catalytic Serine-630 hydroxyl of the DPP-4 enzyme attacks the nitrile carbon, forming an imidate adduct.[1] This mimics the transition state of peptide hydrolysis.

  • Structural Insight:

    • Vildagliptin: Uses a simple prolyl-nitrile core. The adamantane cage on the N-terminus provides bulk to fill the S2 hydrophobic pocket.

    • Saxagliptin: Incorporates a cis-4,5-methano bridge fused to the pyrrolidine ring. This "cyclopropanated" pyrrolidine increases rigidity, reducing the entropic penalty of binding and enhancing potency.

The Conformational Lock: Pyrrolidine-2-ones (Racetams)

Target Class: Synaptic Vesicle Protein 2A (SV2A) Ligands Therapeutic Area: Epilepsy

Here, the pyrrolidine nitrogen is oxidized to a lactam (2-oxo). This removes the basicity of the amine and creates a rigid hydrogen-bond acceptor motif essential for CNS penetration and specific binding to the SV2A vesicle protein.

  • Mechanism: Allosteric modulation of SV2A, regulating neurotransmitter release.

  • Structural Insight:

    • Levetiracetam: The ethyl side chain provides moderate affinity.

    • Brivaracetam: Adds a n-propyl group at the C4 position of the pyrrolidine ring. This additional hydrophobic interaction increases binding affinity by 15–30 fold compared to Levetiracetam.

Quantitative Performance Data

The following table summarizes the experimental differences driven by these substitution patterns.

Feature2-Cyanopyrrolidine (e.g., Saxagliptin)Pyrrolidine-2-one (e.g., Brivaracetam)
Primary Interaction Covalent (Reversible Imidate)Non-covalent (Hydrophobic/H-bond)
Key Residue Target Ser630 (Enzymatic Active Site)SV2A Luminal/Transmembrane Domain
Binding Affinity (Ki/IC50) ~1–2 nM (IC50)~50–100 nM (Ki)
Residence Time High (Slow dissociation due to covalent bond)Moderate (Fast onset, reversible)
Physicochemical Polar, metabolic liability at nitrileLipophilic, high BBB permeability

Mechanistic Visualization

Diagram 1: The Covalent "Trap" Mechanism (DPP-4)

This diagram illustrates the specific electrophilic attack that defines the potency of 2-cyanopyrrolidines.

DPP4_Mechanism Enzyme DPP-4 Enzyme (Ser630-OH) Complex Imidate Adduct (Covalent Complex) Enzyme->Complex Nucleophilic Attack (Ser-OH -> C≡N) Inhibitor 2-Cyanopyrrolidine (Electrophilic Nitrile) Inhibitor->Complex Hydrolysis Slow Dissociation (Reversible) Complex->Hydrolysis H2O / Time Hydrolysis->Enzyme Regeneration Hydrolysis->Inhibitor

Caption: The catalytic Serine-630 of DPP-4 attacks the nitrile carbon of the pyrrolidine ring, forming a reversible imidate adduct that blocks substrate access.

Validated Experimental Protocols

To ensure reproducibility in evaluating these scaffolds, we utilize the following self-validating workflows.

Protocol A: Fluorometric DPP-4 Inhibition Assay

Used to evaluate 2-cyanopyrrolidine potency.

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC, releasing fluorescent AMC (7-Amino-4-methylcoumarin).[2] Inhibitors prevent this cleavage.[3]

  • Reagent Prep:

    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.

    • Substrate: 10 mM Gly-Pro-AMC stock in DMSO. Dilute to 50 µM working solution.

    • Enzyme: Recombinant human DPP-4 (0.5 U/mL).

  • Pre-Incubation (Critical Step):

    • Mix 10 µL of Test Compound (various concentrations) with 10 µL of DPP-4 Enzyme.

    • Note: Because cyanopyrrolidines are slow-binding covalent inhibitors, incubate for 15–30 minutes at 37°C before adding substrate to allow equilibrium of the imidate formation.

  • Reaction Initiation:

    • Add 30 µL of Substrate Solution.

  • Measurement:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

  • Validation:

    • Calculate IC50 based on the slope of the linear reaction phase.

    • Control: Sitagliptin (non-covalent) or Vildagliptin (covalent) must be included as positive controls.

Protocol B: SV2A Radioligand Binding Assay

Used to evaluate pyrrolidine-2-one affinity.

Principle: Competition binding against tritiated Levetiracetam or Brivaracetam analogs ([³H]ucb 30889).

  • Membrane Preparation:

    • Homogenize rat cortical tissue or SV2A-transfected CHO cells in ice-cold Tris-buffer.

    • Centrifuge (40,000 x g) to isolate synaptic membranes.

  • Binding Reaction:

    • Total Binding: Incubate membranes (100 µg protein) + [³H]Ligand (2 nM) + Vehicle.

    • Non-Specific Binding (NSB): Incubate membranes + [³H]Ligand + Excess unlabeled Levetiracetam (1 mM).

    • Test: Incubate membranes + [³H]Ligand + Test Compound (10⁻⁹ to 10⁻⁴ M).

  • Incubation:

    • 60 minutes at 4°C. (Low temperature prevents ligand degradation and receptor internalization).

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding to filter).

  • Quantification:

    • Liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Workflow Visualization: Screening Logic

The following diagram outlines the decision tree for optimizing pyrrolidine derivatives based on the desired therapeutic endpoint.

Screening_Workflow Start Pyrrolidine Scaffold Synthesis Branch Substitution Pattern? Start->Branch Cyano 2-Cyano Group (Warhead) Branch->Cyano Electrophilic Oxo 2-Oxo Group (Lactam) Branch->Oxo Neutral/Rigid Assay_Enz Enzymatic Assay (Protocol A) Cyano->Assay_Enz Outcome_A DPP-4 Candidate (Diabetes) Assay_Enz->Outcome_A IC50 < 10nM Lipophil Add Lipophilic Group (C4-propyl / C2-ethyl) Oxo->Lipophil Assay_Bind Radioligand Binding (Protocol B) Lipophil->Assay_Bind Outcome_B SV2A Candidate (Epilepsy) Assay_Bind->Outcome_B Ki < 100nM

Caption: Decision matrix for developing pyrrolidine-based therapeutics. Path A prioritizes electrophilic reactivity for enzyme inhibition; Path B prioritizes lipophilicity and shape complementarity for receptor binding.

References

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[4][5] Bioorganic & Medicinal Chemistry, 17(5), 1783-1802.

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.

  • Matagne, A., et al. (2008). The secretory vesicle protein SV2A is the target of the antiepileptic drug levetiracetam.[6][7][8] Expert Review of Neurotherapeutics, 8(11), 1783-1783.

  • Assay Genie. (2024). DPP4 Inhibitor Screening Kit (Fluorometric) Protocol.

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol: Membrane Preparations.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(2-Methoxyphenyl)pyrrolidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.